The table below summarizes the key information about Conteltinib.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Name | CT-707, SY-707 [2] [3] |
| Drug Class | Small molecule, Multi-kinase inhibitor [2] [4] |
| Primary Mechanisms | ALK inhibitor, FAK inhibitor, PYK2 inhibitor [5] [6] |
| Chemical Formula | C₃₂H₄₅N₉O₃S [1] |
| CAS Registry Number | 1384860-29-0 [1] |
| Current Status | Phase III clinical trials for ALK-positive NSCLC and pancreatic cancer [7] [3] |
This compound functions as a potent ATP-competitive inhibitor, primarily targeting ALK and key components of the FAK signaling pathway [8] [5] [6].
This compound's multi-target inhibition of ALK, FAK, and Pyk2 impacts key oncogenic signaling pathways.
This compound exhibits strong inhibitory activity at the molecular and cellular level [5] [9].
| Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| FAK | 1.6 nM | In vitro kinase assay [5] [9] |
| ALK | 16 nM | Enzymatic assays; ~10x more potent than Crizotinib [8] [10] |
| Pyk2 | Information Not Specified | Also inhibited, but less potently than ALK [8] [6] |
A phase I study demonstrated this compound's anti-tumor activity in patients with advanced ALK-positive NSCLC [8] [10].
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|
| ALK TKI-Naïve (n=39) | 64.1% | 15.9 months |
| Crizotinib-Pretreated (n=21) | 33.3% | 6.73 months |
This compound has a manageable safety profile [8] [10]. The most common treatment-related adverse events (TRAEs) in the phase I study were:
Most adverse events were low-grade, with only 14.1% of patients experiencing grade 3 or higher TRAEs [10]. The maximum tolerated dose was not reached, and the recommended Phase 2 dose was established as 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients [8] [10].
For researchers, key experimental methodologies from the literature are summarized below.
This protocol is used to determine the IC₅₀ value of this compound against FAK [5] [9].
This cell-based assay evaluates the compound's anti-proliferative effects [9].
This compound's development status across different indications is shown below [2] [3].
This compound's clinical development pipeline, with advanced phases for oncology indications.
This compound is positioned as a promising multi-kinase inhibitor with a compelling efficacy and safety profile. Its dual targeting of ALK and FAK pathways provides a unique therapeutic approach, particularly for overcoming resistance in ALK-positive NSCLC.
The initial discovery of Conteltinib involved rigorous in vitro and in vivo evaluations to establish its potency, selectivity, and mechanism of action.
| Target | IC₅₀ Value |
|---|---|
| ALK | 16 nM |
| FAK | 1.6 nM |
| Pyk2 | Information in search results |
The core experiments that validated this compound's profile are standard in drug discovery. The methodologies below summarize the key approaches used in its preclinical development.
Biochemical Kinase Assays
Cell-Based Proliferation and Viability Assays
In Vivo Xenograft Studies
The diagram below illustrates the primary signaling pathways targeted by this compound and the logical flow of its preclinical evaluation.
Figure: this compound's dual inhibition of ALK and FAK signaling pathways and its preclinical validation workflow.
The promising preclinical data led to a first-in-human Phase 1 clinical trial (NCT02695550), which confirmed the drug's potential in patients [1] [5] [2].
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% | 15.9 months | 15.0 months |
| Crizotinib-pretreated (n=21) | 33.3% | 6.73 months | 6.60 months |
This compound's unique multi-kinase inhibition profile, particularly of FAK, opens several research avenues. FAK inhibition is implicated in disrupting the tumor microenvironment, potentially overcoming resistance to therapy [4] [6]. Future work could explore:
Conteltinib is an ATP-competitive inhibitor that primarily targets the Anaplastic Lymphoma Kinase (ALK) [1]. Preclinical studies show it is about 10-fold more potent than the first-generation ALK inhibitor crizotinib and can inhibit various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1].
Beyond ALK, this compound also potently inhibits Focal Adhesion Kinase (FAK) and IGF-1R, which contributes to its anti-migratory and anti-proliferative effects in various cancer cell lines [2]. The diagram below illustrates how this compound's multi-target inhibition impacts key oncogenic signaling pathways.
This compound's multi-kinase inhibition disrupts key oncogenic signaling pathways [1] [2].
The following table summarizes key efficacy outcomes from the first-in-human Phase 1 study (NCT02695550) in advanced ALK-positive NSCLC patients [1] [3].
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% (25 of 39) | 15.9 months (95% CI: 9.26–23.3) | 15.0 months (95% CI: 9.06–25.8) |
| Crizotinib-pretreated (n=21) | 33.3% (7 of 21) | 6.73 months (95% CI: 4.73–8.54) | 6.60 months (95% CI: 3.77–13.3) |
For researchers aiming to validate or build upon these findings, here are summaries of key methodologies used in this compound studies.
Kinase Inhibition Assay (Enzyme Level)
Cell-Based Anti-Proliferation Assay
In Vivo Pharmacokinetics and Efficacy
Conteltinib is an orally available, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. It was developed in China and also demonstrates inhibitory activity against Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its effect on ALK [1] [2].
The preclinical studies establish two primary mechanisms of action for this compound.
Primary Mechanism: Potent ALK Inhibition this compound is about 10-fold more potent than Crizotinib against ALK in enzymatic assays [1]. Its key value lies in the ability to inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [3]. In xenograft models of ALK-positive NSCLC, it showed marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors [1].
Secondary Mechanism: FAK Pathway Inhibition As a multikinase inhibitor, this compound also targets FAK, a non-receptor tyrosine kinase that is overexpressed in various tumors and associated with tumor progression, metastasis, and drug resistance [2]. Inhibition of FAK contributes to impeding these processes.
The diagram below illustrates the primary preclinical workflow and key mechanisms of action investigated for this compound.
The table below summarizes quantitative data from selected preclinical studies.
| Study Focus | Experimental Model/System | Key Result | Citation |
|---|---|---|---|
| ALK G1202R Inhibition | Biochemical in vitro assay | Demonstrated inhibitory activity | [3] |
| Broad Anti-Tumor Activity | ALK-positive NSCLC xenograft models | Marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors | [1] |
The promising preclinical profile of this compound supported its advancement into clinical trials. A first-in-human, multicenter, phase 1 study (NCT02695550) was conducted in patients with advanced ALK-positive NSCLC [1] [4].
The table below outlines the core design and key safety findings of the Phase 1 study [1] [2].
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT02695550 [1] [2] |
| Study Period | April 13, 2016 – February 8, 2020 [1] |
| Patient Population | 64 patients with advanced ALK-positive NSCLC • 41 (64.1%) ALK TKI-naïve • 23 (35.9%) previously treated with crizotinib [1] | | Primary Endpoints | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events [1] | | Most Common Treatment-Related Adverse Events (TRAEs) | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated aspartate aminotransferase (39.1%) • Nausea (37.5%) [1] | | Grade ≥3 TRAEs | 9 patients (14.1%) experienced serious TRAEs [1] |
This table summarizes the antitumor activity and the doses recommended for Phase 2 trials [1] [2].
| Patient Group | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Recommended Phase 2 Dose |
|---|
| ALK TKI-naïve (n=39) | 64.1% (25 of 39 patients) | 15.9 months (95% CI: 9.26 - 23.3) | 15.0 months (95% CI: 9.06 - 25.8) | 600 mg, once daily (QD) [1] | | Crizotinib-pre-treated (n=21) | 33.3% (7 of 21 patients) | 6.73 months (95% CI: 4.73 - 8.54) | 6.60 months (95% CI: 3.77 - 13.3) | 300 mg, twice daily (BID) [1] |
This compound is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Its mechanism involves dual targeting:
The diagram below illustrates the key signaling pathways targeted by this compound.
This compound's primary mechanism is potent inhibition of the ALK oncogenic driver, with secondary inhibition of FAK/Pyk2 pathways involved in cell migration and invasion [1] [3] [4].
For researchers, here is a detailed breakdown of the key methodology from the Phase 1 study [1]:
Based on the search results, here is important context for professionals:
Conteltinib is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Preclinical studies identify it as a multikinase inhibitor that also targets Focal Adhesion Kinase (FAK) and Pyk2, although with lower potency than its ALK inhibition [2] [3] [4].
In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1]. The diagram below illustrates its primary mechanism of action.
The Phase 1 study (NCT02695550) was a multicenter, open-label, single-arm trial conducted in China [1].
Key Patient Demographics [1]
| Characteristic | Patient Number (n=64) |
|---|---|
| ALK TKI-naïve | 41 (64.1%) |
| Previously received Crizotinib | 23 (35.9%) |
The Maximum Tolerated Dose (MTD) was not reached. One DLT event was reported at 600 mg QD [1] [5].
| Safety Parameter | Findings |
|---|---|
| Patients with any TRAE | 58 (90.6%) |
| Patients with Grade ≥3 TRAE | 9 (14.1%) |
| Most Common TRAEs (All Grades) | |
| • Diarrhea | 46 (71.9%) |
| • Elevated Serum Creatinine | 29 (45.3%) |
| • Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |
| • Nausea | 24 (37.5%) |
For researchers replicating or analyzing such studies, here are the core methodologies used.
This compound demonstrated clinically meaningful antitumor activity in both ALK TKI-naïve and crizotinib-pretreated patients [1].
| Efficacy Endpoint | ALK TKI-naïve Patients (n=39) | Crizotinib-pre-treated Patients (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25/39) | 33.3% (7/21) |
| 95% CI for ORR | 47.2% - 78.8% | 14.6% - 57.0% |
| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |
| 95% CI for PFS | 9.26 - 23.3 months | 4.73 - 8.54 months |
| Median Duration of Response (DoR) | 15.0 months | 6.60 months |
| 95% CI for DoR | 9.06 - 25.8 months | 3.77 - 13.3 months |
Based on its dual inhibition of ALK and FAK, research on this compound is expanding into other therapeutic areas.
Conteltinib (development code CT-707, also known as SY-707) is a novel, potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with additional activity against focal adhesion kinase (FAK) and Pyk2. This small molecule therapeutic agent exhibits promising antitumor activity in preclinical models and is currently under clinical development for advanced ALK-positive non-small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, this compound represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth and FAK-mediated tumor microenvironment interactions [1] [2] [3].
The molecular characteristics of this compound include a complex structure with formula C₃₂H₄₅N₉O₃S and molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with good solubility in DMSO (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous solubility, requiring specific formulation approaches for in vivo administration [4] [5]. This compound demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to maintain stability [4] [5].
From a clinical development perspective, this compound has progressed through a first-in-human Phase 1 study (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety, pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established the recommended Phase 2 doses as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [6]. The development of this compound is particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation agents like crizotinib while providing improved safety profiles and activity against central nervous system metastases.
The pharmacokinetic profile of this compound has been extensively characterized in clinical studies, demonstrating generally dose-dependent exposure with manageable interpatient variability. In the Phase 1 dose-escalation and expansion study, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and after multiple doses (Cycle 1 Day 28) [1] [7].
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in the Dose-Escalation Phase
| Dose (mg) | n | AUCINF_obs (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | MRTlast (h) |
|---|---|---|---|---|---|---|
| 50 mg | 2 | 205.7 ± 0.6 | 16.3 ± 2.3 | 2.0 ± 1.4 | 22.5 ± 5.9 | 8.1 ± 0.1 |
| 100 mg | 3 | 1,047.4 ± 981.3 | 69.0 ± 85.8 | 2.8 ± 2.0 | 90.2 ± 63.2 | 30.3 ± 15.8 |
| 200 mg | 3 | 3,108.0 ± 1,890.6 | 139.6 ± 123.6 | 2.7 ± 0.6 | 83.5 ± 6.3 | 47.4 ± 4.4 |
| 300 mg | 3 | 5,109.5 ± 1,605.6 | 246.3 ± 90.1 | 2.5 ± 1.8 | 78.5 ± 38.5 | 46.2 ± 3.6 |
| 450 mg | 4 | 11,475.2 ± 8,250.4 | 544.3 ± 385.3 | 3.3 ± 2.2 | 78.7 ± 10.3 | 40.5 ± 1.4 |
| 600 mg | 7 | 11,150.6 ± 6,793.3 | 452.1 ± 284.6 | 3.9 ± 1.7 | 78.7 ± 13.5 | 43.3 ± 3.7 |
| 800 mg | 3 | 11,164.6 ± 7,787.7 | 421.3 ± 259.6 | 3.7 ± 0.6 | 77.2 ± 9.3 | 42.0 ± 4.0 |
The data indicate that this compound exhibits non-linear pharmacokinetics at lower doses with a trend toward more linear exposure at higher doses. The maximum plasma concentrations (Cmax) and total exposure (AUC) generally increase with dose, though there appears to be saturation effect at the highest doses (600 mg and 800 mg) based on similar AUC values observed at these dose levels. The time to maximum concentration (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the terminal half-life (T1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (Cycle 1 Day 28)
| Dose (mg) | n | AUCtau (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Accumulation Ratio |
|---|---|---|---|---|---|---|
| 50 mg | 2 | 16,704.7 ± 21,404.0 | 683.0 ± 205.5 | 1.5 ± 0.7 | 352.2 ± 446.0 | High |
| 100 mg | 3 | 6,110.5 ± 5,079.7 | 1,479.9 ± 194.0 | 2.7 ± 0.6 | 61.1 ± 55.7 | Moderate |
| 200 mg | 3 | 12,399.1 ± 8,484.5 | 3,573.7 ± 1,587.8 | 3.0 ± 0.0 | 42.2 ± 20.2 | Moderate |
| 300 mg | 3 | 19,006.6 ± 11,836.7 | 4,859.1 ± 399.7 | 3.0 ± 1.0 | 50.9 ± 36.8 | Moderate |
| 450 mg | 3 | 34,382.8 ± 28,835.3 | 8,046.3 ± 3,449.6 | 4.3 ± 1.5 | 48.6 ± 38.2 | Moderate |
| 600 mg | 7 | 53,825.9 ± 63,563.9 | 14,023.9 ± 8,628.0 | 2.5 ± 1.4 | 45.0 ± 32.1 | Moderate |
| 800 mg | 2 | 27,223.0 ± 33,065.7 | 5,498.7 ± 5,665.9 | 3.5 ± 0.7 | 52.7 ± 30.7 | Moderate |
After multiple dosing, this compound demonstrates significant accumulation with steady-state exposures substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600 mg QD, the steady-state Cmax reaches approximately 14,024 ng/mL with AUC of 53,826 ng·h/mL [7]. The mean residence time (MRTlast) remains relatively consistent across doses at approximately 10-12 hours after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].
The dose-exposure relationship for this compound appears to correlate with clinical efficacy parameters. In the Phase 1 study, the overall response rate (ORR) was 64.1% in ALK TKI-naïve patients at the 600 mg QD dose, with a median progression-free survival (PFS) of 15.9 months and median duration of response (DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73 months and median DoR of 6.60 months, demonstrating that this compound maintains clinically meaningful activity even after prior ALK TKI therapy [1].
The pharmacokinetic-pharmacodynamic relationship was further evidenced by the determination of the recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study found that the maximum tolerated dose (MTD) was not reached, suggesting potential for further dose escalation if warranted by clinical needs [1]. However, the dose-limiting toxicity (DLT) event observed at 600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further development in ALK TKI-naïve patients [1].
The foundational clinical data for this compound derives from a multicenter, open-label, Phase 1 study (NCT02695550) conducted according to standardized protocols:
Study Population: The trial enrolled adult patients (18-75 years) with histologically confirmed ALK-positive advanced NSCLC, with at least one measurable lesion per RECIST criteria. Patients could be either ALK TKI-naïve or previously treated with crizotinib. Key inclusion criteria included ECOG performance status ≤2, estimated life expectancy ≥12 weeks, and adequate organ function [1].
Study Design: The trial employed a 3+3 dose-escalation design following a modified Fibonacci sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg QD cohorts. Each dose cohort included a PK lead-in phase where a single dose was administered 7 days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].
DLT Evaluation: The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as specific adverse events occurring during this period, including grade ≥3 non-hematologic toxicities (with some exceptions), grade 4 neutropenia lasting >5 days, febrile neutropenia, grade 4 thrombocytopenia, and treatment interruptions >14 days due to toxicity [1].
Dose Expansion: Following identification of potentially efficacious doses in the escalation phase, the study included dose-expansion cohorts at 100 mg, 450 mg, and 600 mg QD to further characterize safety, PK, and efficacy at these dose levels [1] [7].
Comprehensive in vitro and in vivo protocols have been established to evaluate this compound's antitumor activity:
Cell Viability Assays: Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in 96-well plates at appropriate densities, followed by treatment with this compound at concentrations ranging from 0.2 to 3.0 μM for 72 hours. Cell viability is typically assessed using MTT or CCK-8 assays, with calculation of IC50 values [4].
Apoptosis Analysis: For apoptosis assays, cells are treated with this compound (typically 3 μM) for 48 hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using flow cytometry to quantify early and late apoptotic populations [4].
Western Blot Analysis: Protocols specify cell lysis using RIPA buffer, protein separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence [4] [3].
In Vivo Efficacy Studies: Animal model protocols typically involve nude mice transplanted with HepG2 xenografts. This compound is administered via oral gavage at 50 mg/kg using various dosing schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study endpoint for tumor weight measurement and immunohistochemical analysis [4].
The quantification of this compound in biological matrices employs validated analytical methods:
Sample Collection: In clinical studies, blood samples for PK analysis are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during both single-dose and multiple-dose phases [7].
Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis. Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].
Analytical Technique: LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the preferred method for quantification, providing the necessary sensitivity and specificity for pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability [1] [7].
This compound functions as a multi-kinase inhibitor with primary activity against three key tyrosine kinases:
ALK Inhibition: this compound potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In enzymatic assays, this compound demonstrates approximately 10-fold greater potency than crizotinib against wild-type ALK. Importantly, it maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against resistance mutations positions this compound as a valuable therapeutic option after failure of first-generation ALK inhibitors.
FAK Inhibition: this compound significantly inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].
Pyk2 Inhibition: As a paralogous homolog of FAK, Pyk2 displays similar domain organization and protein binding sites. This compound's dual inhibition of both FAK and Pyk2 is believed to provide superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for some FAK functions when FAK is inhibited [3].
The multi-target nature of this compound represents a strategic approach to cancer therapy, simultaneously addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk2).
The antitumor activity of this compound results from coordinated inhibition of multiple signaling pathways:
Diagram 1: this compound's multi-target inhibition of oncogenic signaling pathways leading to coordinated antitumor effects
The diagram illustrates how this compound simultaneously targets multiple kinases, disrupting key oncogenic signaling cascades. ALK inhibition primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, FAK/Pyk2 inhibition impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion, and angiogenesis [1] [3].
The FAK/Pyk2 inhibitory activity of this compound provides additional mechanisms beyond ALK inhibition alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, this compound potentially modulates the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].
The safety profile of this compound has been characterized in the Phase 1 clinical trial involving 64 patients with advanced ALK-positive NSCLC. The analysis revealed that this compound has a manageable safety profile with most adverse events being mild to moderate in severity:
Overall Incidence: Among the 64 treated patients, 58 (90.6%) experienced treatment-related adverse events (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade ≥3 TRAEs, indicating a favorable therapeutic index [1] [6].
Common Adverse Events: The most frequently reported TRAEs included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These events were predominantly grade 1-2 in severity and manageable with supportive care or dose modifications [1].
Laboratory Abnormalities: Hematologic and biochemical abnormalities were observed but were generally reversible and manageable. The elevated serum creatinine (without corresponding changes in actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].
In the dose-escalation phase, only one DLT was reported at the 600 mg dose level among the 26 patients enrolled across seven dose cohorts (50-800 mg QD). The maximum tolerated dose was not reached within the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for ALK TKI-naïve patients [1].
For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as 300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while maintaining effective target coverage in this patient population [1] [6].
The favorable safety profile of this compound compares advantageously with other second-generation ALK inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib), bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of this compound supports its continued development as a therapeutic option for ALK-positive NSCLC.
This compound represents a promising multi-kinase inhibitor with potent activity against ALK, FAK, and Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including dose-dependent exposure, extended half-life supporting once-daily dosing, and predictable accumulation at steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.
The unique multi-target mechanism of this compound, simultaneously addressing ALK-driven tumor growth and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful efficacy with ORR of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients, along with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.
Future development directions for this compound include combination strategies with other therapeutic modalities. Preclinical evidence suggests potential for synergistic combinations with other targeted agents, chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of this compound may help overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may expand the therapeutic utility of this compound beyond ALK-positive NSCLC to other malignancies where FAK signaling plays a key pathogenic role.
Table 3: Key Development Milestones and Future Directions for this compound
| Aspect | Current Status | Future Directions |
|---|---|---|
| Clinical Development | Phase 1 completed; Recommended Phase 2 dose established | Phase 2/3 trials in ALK-positive NSCLC; Potential registration studies |
| Therapeutic Indications | Advanced ALK-positive NSCLC | Potential expansion to other ALK-driven malignancies; FAK-dependent cancers |
| Combination Strategies | Preclinical data supporting combinations | Clinical trials with immunotherapy, chemotherapy, other targeted agents |
| Biomarker Development | ALK rearrangement status | Predictive biomarkers for FAK inhibitor response; Resistance mechanism studies |
| Formulation Development | Immediate-release oral formulation | Alternative formulations for improved bioavailability; CNS-penetrant formulations |
The table below summarizes the key findings from a multicenter, open-label, Phase 1 study of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].
| Aspect | Findings |
|---|---|
| Study Identifier | NCT02695550 [1] [2] |
| Patient Population | 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23 previously treated with crizotinib) [1] |
| Recommended Phase 2 Dose | 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously treated with crizotinib [1] [2] |
| Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade, occurring in >35% of patients) | Diarrhea (71.9%) Elevated serum creatinine (45.3%) Elevated aspartate aminotransferase (39.1%) Nausea (37.5%) [1] | | Grade ≥3 TRAEs | Occurred in 9 patients (14.1%) [1] | | Dose-Limiting Toxicity (DLT) | 1 event was reported at the 600 mg dose [1] | | Maximum Tolerated Dose (MTD) | Not reached [1] | | Efficacy in ALK TKI-naïve Patients (n=39) | ORR: 64.1% Median PFS: 15.9 months Median DoR: 15.0 months [1] | | Efficacy in Crizotinib-Pretreated Patients (n=21) | ORR: 33.3% Median PFS: 6.73 months Median DoR: 6.60 months [1] |
For fellow researchers, here is a detailed overview of the experimental design and protocols from the cited study [1].
3 + 3 dose-escalation scheme. A single dose was given 7 days before Cycle 1, Day 1 for pharmacokinetic (PK) analysis. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.This compound is a potent, oral, second-generation ALK tyrosine kinase inhibitor. Its multi-targeted mechanism contributes to both its efficacy and safety profile [1] [3] [4].
This compound's primary and secondary targets and their therapeutic implications.
The safety and efficacy data for this compound are promising, but it is important to note that this information is primarily based on a Phase 1 trial. Further validation in larger, controlled Phase 2 and 3 studies is required to fully establish its benefit-risk profile.
Table 1: Key Characteristics of this compound
| Attribute | Description |
|---|---|
| Generic Name | This compound (also referred to as CT-707) [1] [2] |
| Drug Class | Small molecule, Tyrosine Kinase Inhibitor (TKI) [1] |
| Primary Target | Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor [2] |
| Secondary Targets | Focal Adhesion Kinase (FAK) and PYK2 (a FAK paralog) [3] [2] [4] |
| Molecular Weight | 635.34 Da (monoisotopic) [1] |
| Clinical Status | Investigational; has progressed to Phase III clinical trials for specific indications [3] [4] |
A first-in-human, multicenter Phase I study (NCT02695550) evaluated this compound in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [2]. The data below summarizes the key efficacy and safety findings.
Table 2: Efficacy and Safety Data from a Phase I Clinical Trial [2]
| Metric | ALK TKI-Naïve Patients (n=39) | Crizotinib-Pretreated Patients (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25 of 39 patients) | 33.3% (7 of 21 patients) |
| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |
| Median Duration of Response (DoR) | 15.0 months | 6.60 months |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) | Same as left column, data pooled for all patients |
| Grade ≥ 3 TRAEs | 14.1% of all patients (9 of 64) in the trial | Same as left column, data pooled for all patients |
| Recommended Phase 2 Dose | 600 mg, once daily (QD) | 300 mg, twice daily (BID) |
This compound exhibits a multi-targeted mechanism, which underpins its antitumor activity:
The following diagram illustrates the key signaling pathways targeted by this compound and their role in promoting tumor survival and growth.
This compound inhibits primary ALK and secondary FAK/PYK2 pathways to block oncogenic signaling.
While the clinical data in ALK-positive NSCLC is promising, the search results indicate several active areas of investigation [3] [4]:
The following table outlines the fundamental design of the phase 1 clinical trial for Conteltinib (CT-707) and the baseline characteristics of the enrolled patients [1] [2].
| Trial Aspect | Description |
|---|---|
| ClinicalTrials.gov ID | NCT02695550 |
| Phase | Phase 1 |
| Study Design | Multicenter, open-label, single-arm |
| Primary Endpoints | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events (AEs) |
| Key Secondary Endpoints | Pharmacokinetics (PK), Anti-tumor efficacy (ORR, PFS, DoR) |
| Patient Population | 64 patients with advanced ALK-positive NSCLC |
| Cohorts | • ALK TKI-naïve: 41 patients (64.1%) • Previous Crizotinib: 23 patients (35.9%) |
This section details the dosing regimens, safety outcomes, and efficacy results from the trial.
| Dosing & Safety | Efficacy (by Patient Cohort) | | :--- | :--- | | Dose Escalation | 50, 100, 200, 300, 450, 600, 800 mg QD [1] | ALK TKI-naïve Patients (n=39) | | Recommended Phase 2 Dose | • TKI-naïve: 600 mg QD • Post-crizotinib: 300 mg BID [1] [2] | Previous Crizotinib Patients (n=21) | | Treatment-Related AEs (TRAEs) | 58 patients (90.6%) [1] | | | Most Common TRAEs | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated AST (39.1%) • Nausea (37.5%) [1] | | | Grade ≥3 TRAEs | 9 patients (14.1%) [1] | |
This compound (CT-707) is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its development was based on the following preclinical data [2]:
The diagram below illustrates the primary signaling pathways targeted by this compound and its overall progression from preclinical research to clinical trial findings.
Figure 1: Mechanism of Action and Clinical Translation of this compound. The diagram outlines the key molecular targets of this compound (ALK, FAK, PYK2), the downstream signaling pathways it disrupts, and the resulting anti-tumor effects validated in the phase 1 clinical trial.
For researchers wishing to understand or replicate the study's methodology, here is a detailed breakdown of the key experimental protocols from the trial [2].
| Protocol Area | Detailed Methodology |
|---|
| Study Design | Dose Escalation: Used a modified Fibonacci 3 + 3 design. The starting dose was 50 mg QD, with seven escalation cohorts up to 800 mg QD. PK Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 for pharmacokinetic analysis. Dose Expansion: Initiated for dose cohorts where a response was observed during escalation. Treatment Cycles: Continuous oral dosing in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal. | | Patient Selection | Inclusion Criteria: • Age 18-75; ECOG PS ≤2; life expectancy ≥12 weeks. • Advanced ALK-positive NSCLC confirmed by FISH, IHC, PCR, or NGS. • At least one measurable lesion (RECIST v1.1). • Asymptomatic brain metastases or stable symptomatic brain metastases after treatment (>4 weeks). • Adequate organ function. | | Efficacy Assessment | Tumor assessments were performed based on RECIST 1.1. Key metrics included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR). | | Safety Assessment | • Monitored throughout the study and during a 30-day follow-up after the last dose. • Adverse events (AEs) were graded according to NCI CTCAE v4.0. • Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-day cycle. |
The data from this first-in-human study supports this compound as a promising therapeutic agent with a manageable safety profile and clinically meaningful efficacy [1] [2].
As of the latest data, this compound remains an investigational drug and has not yet received full market approval in any region [5] [6].
| Efficacy Endpoint | ALK TKI-Naïve Patients (n=39) | Crizotinib-Pretreated Patients (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |
| ORR 95% Confidence Interval | 47.2% - 78.8% | 14.6% - 57.0% |
| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |
| PFS 95% Confidence Interval | 9.26 - 23.3 months | 4.73 - 8.54 months |
| Median Duration of Response (DoR) | 15.0 months | 6.60 months |
| DoR 95% Confidence Interval | 9.06 - 25.8 months | 3.77 - 13.3 months |
The foundational elements of the phase 1 trial are critical for interpreting the results.
The safety of this compound was assessed in all patients who received at least one dose, with adverse events (AEs) judged by investigators according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [3].
| Adverse Event | Incidence (n=64) |
|---|---|
| Diarrhea | 46 (71.9%) |
| Elevated Serum Creatinine | 29 (45.3%) |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |
| Nausea | 24 (37.5%) |
This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its preclinical profile provided the rationale for its clinical investigation [1].
The maximum tolerated dose (MTD) was not reached. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose [1].
Table 1: Most Common Treatment-Related Adverse Events (TRAEs) [1]
| Adverse Event | All-Grade Incidence (n=64) | Grade ≥3 Incidence (n=64) |
|---|---|---|
| Diarrhea | 46 (71.9%) | Not Specified |
| Elevated Serum Creatinine | 29 (45.3%) | Not Specified |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) | Not Specified |
| Nausea | 24 (37.5%) | Not Specified |
| Any TRAE | 58 (90.6%) | 9 (14.1%) |
This compound showed anti-tumor activity in both ALK TKI-naïve patients and those who had received prior crizotinib.
Table 2: Efficacy of this compound by Patient Population [1]
| Efficacy Parameter | ALK TKI-Naïve Patients (n=39) | Patients with Prior Crizotinib (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |
| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |
| Median Duration of Response (DoR) | 15.0 months | 6.60 months |
This compound exhibited favorable pharmacokinetic properties. Key parameters from the single-dose PK lead-in phase are shown below. The maximum plasma concentration (Cmax) and systemic exposure (AUC) generally increased with the dose [3].
Table 3: Key Single-Dose Pharmacokinetic Parameters (Dose-Escalation Phase) [3]
| Dose (mg) | Cmax (ng/mL) Mean ± SD | AUCINF_obs (ng·h/mL) Mean ± SD | T1/2 (h) Mean ± SD | Tmax (h) Mean ± SD |
|---|---|---|---|---|
| 50 mg (n=2) | 16.3 ± 2.3 | 205.7 ± 0.6 | 22.5 ± 5.9 | 2.0 ± 1.4 |
| 300 mg (n=3) | 246.3 ± 90.1 | 5109.5 ± 1605.6 | 78.5 ± 38.5 | 2.5 ± 1.8 |
| 600 mg (n=7) | 452.1 ± 284.6 | 11150.6 ± 6793.3 | 78.7 ± 13.5 | 3.9 ± 1.7 |
This compound is a highly potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its preclinical profile provides the rationale for its use:
The diagram below illustrates the primary mechanism of action of this compound and its role in blocking key oncogenic signaling pathways.
This compound inhibits ALK and FAK to block oncogenic signaling [1] [4].
This first-in-human study demonstrates that this compound is a promising therapeutic candidate with a manageable safety profile and significant efficacy, particularly in ALK TKI-naïve patients [1] [2]. The establishment of a recommended Phase 2 dose paves the way for further clinical development to define its place in treating ALK-positive NSCLC.
The diagram below illustrates the aberrant ALK signaling pathway that conteltinib inhibits.
This compound inhibits aberrant ALK activation to block oncogenic signaling.
This compound is an oral, highly potent, second-generation ALK tyrosine kinase inhibitor (TKI) [1]. It acts as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In preclinical enzymatic assays, this compound was about 10-fold more potent than crizotinib and demonstrated activity against various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q), positioning it as a potential therapeutic option for patients who have developed resistance to first-line ALK TKIs [1].
The diagram below outlines the workflow of the phase 1 study.
The phase 1 study used a 3+3 design for dose escalation followed by dose expansion.
This first-in-human study (NCT02695550) was conducted from April 2016 to February 2020 [1]. It employed a 3 + 3 dose-escalation scheme based on the modified Fibonacci method. The dose-escalation phase included seven cohorts receiving this compound orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). A dose-expansion phase was initiated for cohorts where a response was observed [1].
| Characteristic | Patient Number (n=64) | Percentage |
|---|---|---|
| Total Enrolled | 64 | 100% |
| ALK TKI-naïve | 41 | 64.1% |
| Previously received Crizotinib | 23 | 35.9% |
| ECOG Performance Status ≤ 2 | 64 | 100% |
| With at least one measurable lesion | 64 | 100% |
The study's primary efficacy results, stratified by prior ALK TKI treatment, are summarized below.
| Efficacy Endpoint | ALK TKI-naïve Patients (n=39) | Patients with Prior Crizotinib (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |
| 95% Confidence Interval (CI) | 47.2% - 78.8% | 14.6% - 57.0% |
| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |
| 95% CI for PFS | 9.26 - 23.3 months | 4.73 - 8.54 months |
| Median Duration of Response (DoR) | 15.0 months | 6.60 months |
| 95% CI for DoR | 9.06 - 25.8 months | 3.77 - 13.3 months |
| Adverse Event | All Patients (n=64) | Percentage |
|---|---|---|
| Any TRAE | 58 | 90.6% |
| Grade ≥ 3 TRAE | 9 | 14.1% |
| Diarrhea | 46 | 71.9% |
| Elevated Serum Creatinine | 29 | 45.3% |
| Elevated Aspartate Aminotransferase (AST) | 25 | 39.1% |
| Nausea | 24 | 37.5% |
Only one DLT event was reported at the 600 mg QD dose, and the maximum tolerated dose (MTD) was not reached [1]. Based on the overall data, the recommended Phase 2 dose (RP2D) was established as 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1].
This phase 1 study demonstrated that this compound has a manageable safety profile and promising anti-tumor efficacy in advanced ALK-positive NSCLC [1]. The efficacy appears particularly notable in ALK TKI-naïve patients, with an ORR of 64.1% and a median PFS of 15.9 months [1]. The activity in crizotinib-pretreated patients (ORR 33.3%) confirms its potential to overcome resistance to first-generation ALK inhibitors, likely due to its potency against a range of resistance mutations identified in preclinical studies [1].
The trial successfully defined the RP2D for two distinct patient populations, paving the way for further clinical development. Future research should involve larger, randomized phase 2 and 3 trials to directly compare this compound with other second-generation ALK TKIs and to further explore its efficacy against central nervous system metastases.
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Common Treatment-Related Adverse Events (≥35%) |
|---|---|---|---|---|
| ALK TKI-naïve (39 patients) | 64.1% [1] | 15.9 months [1] | 15.0 months [1] | Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1] |
| Crizotinib-pretreated (21 patients) | 33.3% [1] | 6.73 months [1] | 6.60 months [1] | Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1] |
The RP2D was established through a first-in-human, multicenter, single-arm, open-label phase 1 study (ClinicalTrials.gov identifier: NCT02695550) [1].
The following diagram illustrates the key stages and decision points in the phase 1 trial that led to the determination of the RP2D.
The phase 1 study established a clear recommended phase 2 dose for this compound in different patient populations and demonstrated a manageable safety profile with promising anti-tumor activity.
The following tables summarize key efficacy and safety data from the Phase 1 study (NCT02695550) involving patients with advanced ALK-positive NSCLC [1] [2].
Table 1: Efficacy of Conteltinib in ALK-Positive NSCLC Patients
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|---|
| ALK TKI-naïve | 39 | 64.1% (25/39) | 15.9 months | 15.0 months |
| Received crizotinib previously | 21 | 33.3% (7/21) | 6.73 months | 6.60 months |
Table 2: Common Treatment-Related Adverse Events (TRAEs) in All Patients (n=64)
| Adverse Event | All Grades Incidence (n, %) | Grade ≥3 Incidence |
|---|---|---|
| Diarrhea | 46 (71.9%) | Not specified |
| Elevated Serum Creatinine | 29 (45.3%) | Not specified |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) | Not specified |
| Nausea | 24 (37.5%) | Not specified |
| Any TRAE | 58 (90.6%) | 9 (14.1%) |
Here are the detailed methodologies for key experiments cited in the clinical study.
This protocol outlines the design of the Phase 1 study that established the safety, pharmacokinetics, and recommended Phase 2 dose [1] [3].
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinases [1] [4].
This compound is a potent, ATP-competitive inhibitor that primarily targets ALK and also potently inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) [1] [4].
The diagram below illustrates its key mechanisms of action in suppressing tumor growth and overcoming resistance.
Key Mechanisms:
Conteltinib (CT-707) is a potent, oral second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. It demonstrates robust anti-tumor activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [3] [2]. The 600 mg once-daily (QD) dosing regimen has been established as the Recommended Phase 2 Dose (RP2D) for ALK TKI-naïve patients based on a first-in-human Phase 1 study [1] [3] [2].
The efficacy of this compound varies based on prior treatment history, underscoring the importance of patient stratification in trial design [1].
Table 1: Efficacy Outcomes from Phase 1 Study (NCT02695550)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve | 64.1% (25/39) [95% CI: 47.2–78.8] | 15.9 months [95% CI: 9.26–23.3] | 15.0 months [95% CI: 9.06–25.8] |
| Crizotinib-pretreated | 33.3% (7/21) [95% CI: 14.6–57.0] | 6.73 months [95% CI: 4.73–8.54] | 6.60 months [95% CI: 3.77–13.3] |
Note: For crizotinib-pretreated patients, the RP2D was determined to be 300 mg twice daily (BID) [1].
The 600 mg QD dose showed a manageable safety profile [1] [3]. The maximum tolerated dose (MTD) was not reached in the study, with only one dose-limiting toxicity (DLT) event reported at the 600 mg dose level [1].
Table 2: Common Treatment-Related Adverse Events (TRAEs) Across All Doses (N=64)
| Adverse Event | Incidence (n=64) |
|---|---|
| Diarrhea | 46 (71.9%) |
| Elevated Serum Creatinine | 29 (45.3%) |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |
| Nausea | 24 (37.5%) |
| Any TRAE | 58 (90.6%) |
| Grade ≥ 3 TRAE | 9 (14.1%) |
PK data support the 600 mg QD dosing regimen, showing increased exposure with dose escalation and a half-life compatible with once-daily administration [1] [4].
Table 3: Key Pharmacokinetic Parameters for this compound
| Dose | C~max~ (ng/mL) Mean ± SD | T~max~ (h) Mean ± SD | T~1/2~ (h) Mean ± SD | AUC~last~ (ng·h/mL) Mean ± SD |
|---|---|---|---|---|
| 600 mg QD (Single Dose) | 452.1 ± 284.6 | 3.9 ± 1.7 | 78.7 ± 13.5 | 9644.2 ± 6243.8 |
| 600 mg QD (Cycle 1, Day 28) | 984.7 ± 717.0 | 2.5 ± 1.4 | 45.0 ± 32.1 | 14023.9 ± 8628.0 |
Abbreviations: C~max~: maximum plasma concentration; T~max~: time to C~max~; T~1/2~: elimination half-life; AUC~last~: area under the plasma concentration-time curve from time zero to the last measurable concentration [4].
This protocol outlines the key methodology for administering and monitoring this compound 600 mg QD in a clinical trial setting, as derived from the referenced Phase 1 study [1] [2].
The following workflow summarizes the experimental protocol for administering this compound in a clinical trial:
Conteltinib is a potent, second-generation multi-kinase inhibitor. Its primary target is Anaplastic Lymphoma Kinase (ALK), but it also significantly inhibits Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) [1] [2] [3]. In preclinical enzymatic assays, its IC50 for FAK was 1.6 nM [1] [2].
The recommended 300 mg BID dose was established in a first-in-human, multicenter, phase 1 clinical trial (NCT02695550) [4] [5]. The study used a modified Fibonacci method for dose escalation, testing doses from 50 mg to 800 mg taken once daily (QD). The maximum tolerated dose (MTD) was not reached. The 300 mg BID regimen was determined during the dose-expansion phase to be optimal for balancing efficacy and safety in the crizotinib-pretreated population [4].
For scientists investigating this compound in preclinical models, here are protocols derived from the literature.
The following table summarizes the key parameters for common cell-based assays [6].
| Assay Type | Protocol Details |
|---|
| Cell Viability (e.g., MTT/CCK-8) | Cell Lines: Human hepatoma cell lines (HepG2, Bel-7402). Concentrations: 0.2 to 3.0 µM (serially diluted). Incubation Duration: 72 hours. Data Analysis: Calculate the percentage of cell survival relative to a DMSO-treated control group. | | Apoptosis Analysis (e.g., Annexin V staining) | Cell Lines: HepG2 and Bel-7402. Tested Concentration: 3 µM. Incubation Duration: 48 hours. Data Analysis: Use flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive) in treated versus control groups. | | Western Blot Analysis | Cell Lines: HepG2 and Bel-7402. Tested Concentration: 3 µM. Incubation Duration: 24 hours. Target Analysis: Probe for phospho-FAK (Tyr397) and total FAK to confirm target engagement and inhibition. |
The following details are adapted from a study using a xenograft model [6]:
The therapeutic effect of this compound stems from its simultaneous inhibition of multiple kinase targets. The diagram below illustrates the key signaling pathways it modulates.
The key evidence for Conteltinib administration in humans comes from a multicenter, single-arm, open-label, Phase 1 study (NCT02695550) [1]. The study consisted of two parts: a dose-escalation phase and a dose-expansion phase.
The workflow below illustrates the structure of this Phase 1 trial.
The maximum tolerated dose (MTD) was not reached in the study. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose level [1].
Table 1: Safety and Dosing Profile of this compound
| Parameter | Summary from Phase 1 Study |
|---|---|
| Maximum Tolerated Dose (MTD) | Not reached [1] |
| Recommended Phase 2 Dose | 600 mg QD for ALK TKI-naïve patients; 300 mg BID for crizotinib-pretreated patients [1] |
| Treatment-Related Adverse Events (TRAEs) | 90.6% (58/64) of patients [1] |
| Grade ≥ 3 TRAEs | 14.1% (9/64) of patients [1] |
| Most Common TRAEs (All Grades) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1] |
This compound demonstrated clinically significant efficacy in both ALK TKI-naïve patients and those who had failed prior crizotinib therapy [1].
Table 2: Efficacy Outcomes of this compound by Patient Population
| Efficacy Parameter | ALK TKI-Naïve Patients (n=39) | Crizotinib-Pretreated Patients (n=21) |
|---|
| Overall Response Rate (ORR) | 64.1% (25 of 39) 95% CI: 47.2–78.8 [1] | 33.3% (7 of 21) 95% CI: 14.6–57.0 [1] | | Median Progression-Free Survival (PFS) | 15.9 months 95% CI: 9.26–23.3 [1] | 6.73 months 95% CI: 4.73–8.54 [1] | | Median Duration of Response (DoR) | 15.0 months 95% CI: 9.06–25.8 [1] | 6.60 months 95% CI: 3.77–13.3 [1] |
This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1].
The diagram below illustrates the primary mechanism of action of this compound against ALK-driven tumors.
For scientists designing related experiments, here are the core methodologies from the clinical study.
This compound represents a promising therapeutic candidate for ALK-positive NSCLC. The established clinical protocols and safety profile from the Phase 1 study provide a robust foundation for further development.
Conteltinib is a multi-kinase inhibitor with primary activity against ALK, FAK, and Pyk2 [1] [2] [3]. The table below summarizes its key inhibitory concentrations.
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ (nM) | Assay Type | Context of Activity |
|---|---|---|---|
| ALK | 16 nM [3] | In vitro kinase assay | Direct kinase inhibition [3] |
| FAK | 1.6 nM [1] | In vitro kinase assay | Direct kinase inhibition [1] |
| Pyk2 | Information missing | Information missing | Active, but specific IC₅₀ not fully detailed in results [1] [3] |
| ALK (Crizotinib-resistant mutants) | Active [2] | Preclinical studies | Inhibits mutants including L1196M, G1202R, F1174L, G1269S, R1275Q [2] |
Here are detailed methodologies for key experiments used to characterize this compound's activity.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol measures the direct inhibition of ALK kinase activity by this compound [1] [3].
Protocol 2: Cell Viability Assay (MTT or Similar)
This protocol assesses the anti-proliferative effect of this compound on ALK-positive cancer cell lines [1].
This compound exerts its effects by competitively inhibiting ATP binding in the ALK kinase domain. The following diagram illustrates the ALK signaling pathway and the points of inhibition.
Mechanism Insight: Aberrant activation of ALK, often through genetic rearrangements, drives oncogenesis via key downstream pathways including PI3K/AKT/mTOR (cell survival), RAS/RAF/MEK/ERK (cell proliferation), and JAK/STAT (cell differentiation) [2] [4]. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking these pro-oncogenic signals [2].
The preclinical activity of this compound has been translated into clinical studies.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Conteltinib against its primary kinase targets from in vitro kinase assays.
Table 1: IC₅₀ Values of this compound Against Primary Kinase Targets
| Kinase Target | IC₅₀ Value | Significance and Notes |
|---|---|---|
| FAK | 1.6 nM | Primary target; potent inhibitor of FAK phosphorylation and downstream signaling [1] [2] [3]. |
| ALK | 16 nM | Primary anti-tumor target; ~10-fold more potent than crizotinib; active against crizotinib-resistant mutations [4] [2]. |
| Pyk2 | Reported, value not specified in sources | Paralog of FAK; dual inhibition of FAK/Pyk2 may confer advantageous anti-cancer effects [1] [5]. |
Here are detailed methodologies for key experiments to evaluate the efficacy of this compound in a research setting.
This protocol is used to measure the direct inhibition of FAK kinase activity by this compound.
This protocol assesses the functional consequences of FAK inhibition in cultured cancer cells.
The following diagram illustrates the signaling pathways affected by this compound and the experimental workflow for verifying its activity.
This compound's multi-kinase profile makes it a valuable tool for investigating combination therapy strategies.
Conteltinib is an oral, highly potent, ATP-competitive second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). It demonstrates activity against various crizotinib-resistant ALK mutations and also inhibits FAK and Pyk2, although less potently than ALK [1]. The following data is primarily derived from a first-in-human, multicenter, phase 1 dose-escalation and dose-expansion study (NCT02695550) [1].
The study determined different RP2Ds based on prior treatment history.
| Patient Population | Recommended Phase 2 Dose |
|---|---|
| ALK TKI-naïve patients | 600 mg taken orally, once daily (quaque die, QD) |
| Patients previously treated with crizotinib | 300 mg taken orally, twice daily (bis in die, BID) |
The anti-tumor efficacy of this compound was evaluated in two key patient groups. The results are summarized below:
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% (25/39 patients) | 15.9 months | 15.0 months |
| Crizotinib-pre-treated (n=21) | 33.3% (7/21 patients) | 6.73 months | 6.60 months |
This compound showed a manageable safety profile. The table below lists the most common treatment-related adverse events (TRAEs) observed in the study.
| Adverse Event | Incidence (n=64 patients) |
|---|---|
| Diarrhea | 71.9% (46 patients) |
| Elevated Serum Creatinine | 45.3% (29 patients) |
| Elevated Aspartate Aminotransferase (AST) | 39.1% (25 patients) |
| Nausea | 37.5% (24 patients) |
| Any TRAE | 90.6% (58 patients) |
| Grade ≥ 3 TRAE | 14.1% (9 patients) |
Here are the detailed methodologies for key experiments from the cited phase 1 study.
The following diagram illustrates the high-level workflow of the Phase 1 clinical trial for this compound.
This compound Phase 1 Trial Workflow: This flowchart outlines the key stages of the clinical trial, from initial dose escalation to final treatment continuation.
This compound's primary mechanism involves inhibiting the ALK pathway. The diagram below shows key signaling pathways relevant to its action.
This compound Inhibits ALK Signaling Pathways: This diagram shows how this compound blocks ALK-driven oncogenic signaling, impacting key downstream pathways like PI3K/AKT and RAS/MAPK that promote cancer cell survival and proliferation [1].
Conteltinib (CT-707) is a novel, potent multi-kinase inhibitor with significant antineoplastic activity, primarily targeting focal adhesion kinase (FAK), anaplastic lymphoma kinase (ALK), and proline-rich tyrosine kinase 2 (Pyk2). This small molecule inhibitor exhibits particularly potent activity against FAK, demonstrating half-maximal inhibitory concentration (IC50) values of 1.6 nM against this key signaling protein in enzymatic assays [1]. This compound's molecular structure (CAS No. 1384860-29-0) features a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold that contributes to its high binding affinity and selectivity [2]. As a second-generation ALK inhibitor, this compound shows approximately 10-fold greater potency than first-generation ALK inhibitors like crizotinib against native ALK and various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q [3] [4].
The compound's multi-target inhibition profile enables it to simultaneously disrupt multiple oncogenic signaling pathways, making it particularly valuable for investigating cancer biology and developing novel therapeutic approaches. This compound's favorable pharmacokinetic properties and manageable safety profile observed in clinical trials further enhance its utility as both an investigational tool and a promising therapeutic candidate [3] [5]. In preclinical models, this compound has demonstrated marked anti-tumor activity in both treatment-naïve and drug-resistant tumors, supporting its potential application across various cancer types, particularly non-small cell lung cancer (NSCLC) and hepatocellular carcinoma [3] [1].
The cell viability assay protocol evaluates this compound's cytotoxic effects and anti-proliferative activity in cancer cell lines.
Apoptosis analysis measures this compound-induced programmed cell death using flow cytometry with Annexin V/propidium iodide staining.
Western blot analysis evaluates this compound's effects on FAK phosphorylation and downstream signaling pathways.
Table 1: Key Experimental Parameters for In Vitro this compound Applications
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Key Readouts |
|---|---|---|---|---|
| Cell Viability | HepG2, Bel-7402, ALK-positive NSCLC | 0.2-3.0 μM | 72 hours | IC₅₀, survival fraction |
| Apoptosis Analysis | HepG2, Bel-7402 | 3 μM | 48 hours | Apoptosis rate, caspase activation |
| Western Blot | HepG2, Bel-7402, ALK-positive NSCLC | 3 μM | 24 hours | FAK phosphorylation, pathway modulation |
| Combination Studies | HepG2, Bel-7402 | 3 μM CT-707 + 5 μM XL184 | 72 hours (viability), 48 hours (apoptosis) | Synergistic effects, combination indices |
Table 2: Summary of this compound In Vitro Efficacy Data
| Cell Line | Assay | Control Result | This compound Alone | Combination Treatment |
|---|---|---|---|---|
| HepG2 | Cell Viability (Survival Rate) | 100% | 39.3% | 11.2% (with XL184) |
| Bel-7402 | Cell Viability (Survival Rate) | 100% | 61.6% | 34.2% (with XL184) |
| HepG2 | Apoptosis Rate | 5.0% | 18.4% | 41.1% (with XL184) |
| Bel-7402 | Apoptosis Rate | 4.4% | 8.7% | 36.4% (with XL184) |
Diagram 1: this compound's molecular targets and signaling pathway modulation. This compound primarily inhibits FAK, ALK, and Pyk2, disrupting multiple downstream oncogenic signaling pathways and resulting in various anti-tumor effects.
Diagram 2: Comprehensive workflow for in vitro evaluation of this compound. The process includes preparation, treatment, assessment, and analysis phases, with specific experimental conditions varying based on the assay type and research objectives.
Synergistic drug combinations represent a promising application area for this compound, particularly in hepatocellular carcinoma. Research demonstrates that this compound exhibits strong synergistic effects when combined with XL184 (cabozantinib), resulting in significantly enhanced anti-tumor activity compared to monotherapy with either agent [6] [1]. The combination of 3 μM this compound with 5 μM XL184 reduces survival fractions to 11.2% in HepG2 cells and 34.2% in Bel-7402 cells, substantially lower than either agent alone [6]. The mechanistic basis for this synergy involves this compound's potent inhibition of XL184-induced FAK phosphorylation, which otherwise might limit XL184's efficacy [1].
For researchers designing combination studies, the following parameters are recommended:
This compound has broad utility across multiple cancer research areas, with particular relevance for:
ALK-positive NSCLC Research: As a second-generation ALK inhibitor, this compound demonstrates potent activity against both treatment-naïve and crizotinib-resistant ALK mutations [3] [4]. In clinical settings, it shows an objective response rate of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients [5]. Research applications include mechanistic studies of ALK inhibitor resistance, biomarker identification, and combination strategy development.
FAK-Related Pathway Analysis: Given its nanomolar potency against FAK (IC₅₀ 1.6 nM) [1], this compound serves as an excellent tool compound for investigating FAK-mediated signaling in cancer migration, invasion, and metastasis. FAK overexpression correlates with poor prognosis in multiple cancers, including hepatocellular carcinoma, lung cancer, and breast cancer [7] [2].
Hepatocellular Carcinoma Studies: this compound demonstrates significant activity in liver cancer models, both as monotherapy and in combination regimens [6] [1]. Applications include studying FAK's role in HCC progression, investigating tumor microenvironment interactions, and developing novel therapeutic approaches for advanced disease.
Conteltinib (CT-707) is an oral, potent, second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. In enzymatic assays, it demonstrates approximately 10-fold greater potency than crizotinib against ALK [2]. A key feature of its profile is multi-target inhibition; besides its primary ALK target, this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, albeit with lower potency than its ALK inhibition [1] [2] [3]. This multi-kinase inhibition profile underpins its broad anti-tumor activity.
The compound is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [2]. From a clinical development perspective, this compound has progressed to Phase III clinical trials and has demonstrated a manageable safety profile and promising efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [3].
To help you visualize the molecular mechanism and typical in vivo experiment flow, please review the following diagrams.
Diagram 1: this compound's dual inhibition of ALK and FAK/Pyk2 blocks key oncogenic signaling pathways, leading to anti-tumor effects.
Diagram 2: The standard workflow for this compound efficacy studies uses Cell Line-Derived Xenograft (CDX) or Patient-Derived Xenograft (PDX) models in immunocompromised mice.
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Key Efficacy Results | Reference |
|---|---|---|---|---|
| CDX Models | ALK+ NSCLC | 50-100 mg/kg, oral, daily | Significant tumor growth inhibition in both crizotinib-sensitive and crizotinib-resistant models [2]. | |
| Clinical Data | ALK+ NSCLC (Phase I) | 300-600 mg, oral, QD (patients) | ALK TKI-naïve: ORR=64.1%, mPFS=15.9 months. Post-crizotinib: ORR=33.3%, mPFS=6.7 months [1] [2]. | |
| Related FAKi (PF-562271) | Liver Cancer (HCC) CDX | 15 mg/kg (benchmark) | Used as a benchmark for FAK inhibition; newer inhibitor THY-10A62 showed superior efficacy [4] [5]. |
Volume = (Length × Width²) / 2 [6].
This compound (CT-707) is a novel, potent multi-kinase inhibitor with significant anti-tumor activity. It primarily targets anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK), and proline-rich tyrosine kinase 2 (Pyk2). As a second-generation ALK inhibitor, this compound demonstrates promising efficacy in non-small cell lung cancer (NSCLC) models, particularly against crizotinib-resistant mutations. These application notes provide detailed solubility profiles and experimental protocols to support preclinical research utilizing this compound.
Table 1: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1384860-29-0 |
| Molecular Formula | C₃₂H₄₅N₉O₃S |
| Molecular Weight | 635.82 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Purity | ≥98% |
| Storage Condition | -20°C, protected from moisture |
This compound exhibits selective solubility across different solvents, with DMSO being the preferred solvent for in vitro applications. The following table summarizes its solubility profile:
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | High | 25-31.25 mg/mL (39.31-49.15 mM) | Preferred for stock solutions |
| Water | Insoluble | - | Not recommended |
| Ethanol | Insoluble | - | Not recommended |
| PBS | Insoluble | - | Not recommended |
For animal studies, this compound requires specific formulation approaches to ensure bioavailability and stability. The following table outlines validated in vivo formulations:
Table 3: In Vivo Formulation Protocols
| Formulation | Composition | Maximum Concentration | Preparation Notes |
|---|---|---|---|
| Homogeneous suspension | 0.5% CMC-Na | ≥5 mg/mL | Direct suspension in aqueous vehicle |
| Clear solution | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline | 1.25-2.08 mg/mL (1.97-3.27 mM) | Sequential addition required |
| Clear solution | 5% DMSO + 95% corn oil | 0.625 mg/mL (0.98 mM) | Suitable for lipid-based delivery |
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mL stock solution at 25 mg/mL, measure 250 mg of compound.
Solvent Addition: Transfer the weighed powder to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (25-31.25 mg/mL).
Mixing: Cap the vial securely and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate for 1-2 minutes in a water bath sonicator to aid dissolution.
Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. The solution should appear clear, though it may have a slight yellow tint.
Aliquoting and Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term preservation.
This protocol produces a clear solution suitable for oral gavage or intraperitoneal administration in rodent models:
Prepare DMSO Stock: First, dissolve this compound in DMSO at 25 mg/mL (ensure complete dissolution).
Add PEG300: Transfer 400 μL of PEG300 to a clean vial. Add 50 μL of the DMSO stock solution while vortexing at medium speed.
Add Tween 80: Incorporate 50 μL of Tween 80 to the mixture with continuous vortexing.
Dilute with Saline: Add 500 μL of physiological saline (0.9% NaCl) gradually while maintaining agitation.
Final Check: The resulting solution should be clear without cloudiness or precipitation. Use immediately for optimal results.
For enhanced absorption or specific administration routes:
Prepare DMSO Stock: Create a concentrated stock at 12.5 mg/mL in DMSO.
Combine with Corn Oil: Add 50 μL of the DMSO stock to 950 μL of corn oil.
Mix Thoroughly: Vortex for 3-5 minutes until a homogeneous solution forms.
Administration: Administer immediately via the intended route.
The following experimental workflow illustrates the protocol for assessing DMSO solubility based on established methodologies for fragment-based screening [2]:
Figure 1: Experimental workflow for DMSO solubility assessment using NMR quantification
This compound functions as a multi-kinase inhibitor with distinct potency against several kinase targets:
Table 4: Kinase Inhibition Profile of this compound
| Target | IC₅₀ Value | Biological Significance |
|---|---|---|
| FAK | 1.6 nM | Anti-invasive, anti-metastatic effects |
| ALK | 16 nM | Primary anti-tumor activity in NSCLC |
| Pyk2 | Not specified | Potential role in resistance mechanisms |
The compound's primary mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways that drive tumor proliferation and survival.
This compound's activity against FAK and ALK impacts several critical signaling cascades in cancer cells:
Figure 2: this compound's mechanism of action through multi-kinase inhibition
For cell culture studies, DMSO stock solutions are typically diluted into culture media. Key considerations include:
Representative protocols from research publications demonstrate this compound's application:
Table 5: Representative Cell-Based Assay Conditions
| Assay Type | Cell Lines | Concentration Range | Incubation Duration | Key Findings |
|---|---|---|---|---|
| Viability assay | HepG2, Bel-7402 | 0.2-3.0 μM | 72 hours | Synergistic effect with XL184 [3] |
| Apoptosis analysis | HepG2, Bel-7402 | 3 μM | 48 hours | Combination therapy enhanced apoptosis rates [3] |
| Western blot | HepG2, Bel-7402 | 3 μM | 24 hours | Inhibition of FAK phosphorylation [3] |
In xenograft models, this compound has demonstrated significant anti-tumor activity:
Clinical trial data from a phase 1 study in ALK-positive NSCLC patients established the recommended Phase 2 dose at 600 mg QD for TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [4].
Table 6: Troubleshooting Guide for this compound Formulations
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in aqueous media | Rapid dilution from DMSO stock | Pre-mix with PEG300 before aqueous dilution |
| Low bioavailability | Poor solubility in gastrointestinal tract | Switch to lipid-based formulation for oral dosing |
| Variable experimental results | Degradation of stock solution | Prepare fresh aliquots, minimize freeze-thaw cycles |
| High background toxicity | Excessive DMSO concentration | Ensure final DMSO <0.1% in cell culture |
These application notes provide comprehensive protocols for formulating this compound in DMSO and appropriate vehicles for preclinical research. The high solubility in DMSO (25-31.25 mg/mL) facilitates preparation of concentrated stock solutions for both in vitro and in vivo applications. The detailed formulation protocols enable researchers to maintain compound stability and bioavailability across various experimental systems. This compound's multi-kinase inhibition profile, particularly its potent activity against FAK (IC₅₀ = 1.6 nM) and ALK (IC₅₀ = 16 nM), makes it a valuable tool for investigating cancer signaling pathways and developing combination therapies. Following these standardized protocols will enhance experimental reproducibility and reliability in this compound-based research.
Conteltinib is a small molecule kinase inhibitor with the chemical formula C32H45N9O3S and a molecular weight of 635.82 g/mol [1] [2]. The following table summarizes its critical storage and handling parameters.
Table 1: this compound (CT-707) Storage and Handling Summary
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Recommended Storage (Powder) | -20°C [1] [2] | Standard condition for long-term stability of small molecules. |
| Recommended Storage (Solution) | -80°C [2] | Lower temperature mitigates solvent-related degradation. |
| Storage Environment | Cool, well-ventilated area; tightly sealed container [1] [2]. | Protects from moisture and environmental contaminants. |
| Light Sensitivity | Protect from light [1] [2]. | Standard practice to prevent photodegradation. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing/reducing agents [1] [2]. | Prevents hazardous reactions or compound decomposition. |
| Form | Solid (powder) [1] [2] | - |
| CAS Number | 1384860-29-0 [1] [2] | - |
Personal Protective Equipment (PPE)
Safe Handling Procedures
Accidental Spill Response
The following workflow outlines a general procedure for assessing the stability of this compound under various storage conditions. This is critical for establishing validated in-house storage periods for stock solutions.
Workflow Title: Experimental Stability Assessment for this compound
Materials and Methods
This section summarizes the key efficacy and safety findings from the Phase 1 study, which are crucial for designing subsequent trials.
Table 1: Summary of Anti-Tumor Efficacy of Conteltinib [1]
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% (25 of 39) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) |
| Crizotinib-pretreated (n=21) | 33.3% (7 of 21) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) |
Table 2: Common Treatment-Related Adverse Events (TRAEs) [1]
| Adverse Event | All-Grade Incidence (n=64) | Grade ≥3 Incidence |
|---|---|---|
| Diarrhea | 46 (71.9%) | Not Specified |
| Elevated Serum Creatinine | 29 (45.3%) | Not Specified |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) | Not Specified |
| Nausea | 24 (37.5%) | Not Specified |
| Any TRAE | 58 (90.6%) | 9 (14.1%) |
For scientists aiming to replicate or build upon this clinical study, the following details the core methodological framework.
This compound is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical data shows it is approximately 10-fold more potent than crizotinib against ALK and effective against various crizotinib-resistant mutations (L1196M, G1202R, F1174L, etc.) [1]. It also inhibits FAK and Pyk2, though with less potency than its ALK inhibition [1].
The diagram below illustrates the primary signaling pathway targeted by this compound and its downstream effects.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is significantly overexpressed in HCC and is associated with tumor aggressiveness and poor patient survival [1]. It promotes cancer cell survival, proliferation, and metastasis through multiple signaling pathways [2] [3]. Conteltinib is a potent, ATP-competitive, second-generation inhibitor that primarily targets ALK but also demonstrates strong activity against FAK [4] [3]. Although its clinical development has focused on ALK-positive non-small cell lung cancer (NSCLC) [4], its multi-target profile supports its investigation as a FAK-targeted therapeutic in HCC.
The table below summarizes the core quantitative data available for this compound.
| Parameter | Details/Value | Context |
|---|---|---|
| Primary Target | Anaplastic Lymphoma Kinase (ALK) | Primary development for ALK+ NSCLC [4]. |
| Secondary Target | Focal Adhesion Kinase (FAK) | Considered a pan-FAK inhibitor [3]. |
| Clinical Status | Phase I Clinical Trial | Trial completed for ALK+ NSCLC; no reported HCC trials [4] [3]. |
| Recommended Phase 2 Dose | 600 mg QD (TKI-naïve), 300 mg BID (post-crizotinib) | Determined from Phase I study in NSCLC [4]. |
| Common TRAEs (Incidence) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) | Safety profile from clinical trial; mostly Grade 1/2 [4]. |
The following protocols provide a framework for evaluating the antitumor efficacy of this compound in mouse models of hepatocellular carcinoma, based on established methodologies for FAK inhibitors [1].
This protocol assesses the compound's ability to inhibit the growth of established human HCC tumors in mice.
Model Generation:
Dosing and Study Groups:
Endpoint Analysis:
PDX models better recapitulate the heterogeneity and clinical relevance of human cancers.
Model Generation:
Dosing and Analysis:
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects in HCC cells, based on the known biology of FAK [2].
Figure 1: Proposed Molecular Mechanism of this compound in HCC Cells. this compound inhibits FAK autophosphorylation (e.g., at Y397), leading to its inactivation. This disrupts pro-survival signaling pathways (e.g., PI3K/AKT and RAS/RAF/MEK/ERK), shifting the cellular balance from proliferation towards apoptosis, thereby inhibiting tumor growth and metastasis [2].
The workflow for the in vivo efficacy studies is summarized in the diagram below.
Figure 2: In Vivo Efficacy Study Workflow for this compound in HCC Models. The process begins with selecting an appropriate model system, followed by tumor establishment, randomization of animals into treatment groups, administration of this compound, and final analysis of efficacy and biomarkers [1].
When conducting the above experiments, the following key parameters should be measured and calculated to objectively evaluate the efficacy and safety of this compound.
| Measurement | Formula/Description | Benchmark for Success |
|---|---|---|
| Tumor Volume (TV) | (Length × Width²) / 2 | N/A |
| Relative Tumor Volume (RTV) | RTV = TVₜ / TV₀ (where TV₀ is the volume at randomization, TVₜ is the volume at day t) | N/A | | Tumor Growth Inhibition (TGI) | TGI = (1 - (Mean RTVtreated / Mean RTVcontrol)) × 100% | TGI > 40% is considered significant anti-tumor activity [1]. | | Body Weight Change | (Weightfinal - Weightinitial) / Weightinitial × 100% | A decline of >20% from baseline is generally considered a severe adverse effect. | | FAK Phosphorylation Inhibition | Measured by Western Blot or Phospho-Proteomic Array. Quantified as % reduction in p-FAK (Y397) / total FAK ratio in treated vs. control tumors. | A significant reduction (e.g., >50%) confirms target engagement [1]. |
This compound represents a promising therapeutic candidate for HCC due to its potent FAK inhibitory activity. The application notes and detailed protocols provided here offer a roadmap for researchers to systematically evaluate its efficacy, safety, and mechanism of action in preclinical HCC models. Successful demonstration of target engagement and tumor growth inhibition in these models would provide a strong rationale for advancing this compound into clinical trials for hepatocellular carcinoma.
1.1 The Challenge of Sorafenib Resistance in HCC Sorafenib, a multi-kinase inhibitor, has been a cornerstone first-line treatment for advanced hepatocellular carcinoma (HCC). It exerts its anti-tumor effects by targeting key signaling pathways involved in proliferation (e.g., Raf/MEK/ERK) and angiogenesis (e.g., VEGFR, PDGFR) [1]. Despite its initial promise, the clinical efficacy of sorafenib is severely limited by both intrinsic and acquired drug resistance. A significant proportion of patients exhibit primary resistance, while most others develop acquired resistance within 6 to 9 months of treatment, leading to disease progression [1] [2]. This resistance is a major clinical hurdle, creating an urgent need for effective second-line therapies and strategies to overcome resistance.
1.2 Conteltinib: A Multi-Kinase Inhibitor with FAK Suppression Potential this compound is an investigational small molecule drug characterized as a multi-kinase inhibitor. Its primary known targets are Anaplastic lymphoma kinase (ALK) and Focal Adhesion Kinase 2 (PYK2), and it also acts as an Insulin-like Growth Factor 1 Receptor (IGF-1R) antagonist [3]. While its clinical development has been primarily focused on ALK-positive non-small cell lung cancer (NSCLC), where it has reached the NDA/BLA stage, its preclinical profile suggests potential for application in other malignancies [3]. Of particular interest is its status as a PYK2 inhibitor. PYK2 is a paralog of Focal Adhesion Kinase (FAK), and together they form a critical subfamily of non-receptor tyrosine kinases that regulate tumor growth, metastasis, and drug resistance [4]. Although the search results do not specify a direct study of this compound in sorafenib-resistant HCC, its mechanism as a FAK/PYK2 pathway inhibitor provides a strong rationale for its investigation in this context, given the well-established role of FAK in driving resistance mechanisms [4].
The development of sorafenib resistance in HCC is a multifactorial process involving several interconnected biological mechanisms. Key among these are the activation of compensatory signaling pathways and changes within the tumor microenvironment.
2.1 Established Mechanisms of Sorafenib Resistance
2.2 The Role of FAK/PYK2 in Resistance and the Rationale for this compound Focal Adhesion Kinase (FAK) is a central regulator of tumor cell signaling, integrating inputs from growth factor receptors and integrins. Its overexpression is associated with poor prognosis in various solid tumors, including HCC [4]. FAK promotes tumor progression, metastasis, and drug resistance through both kinase-dependent and scaffolding functions [4].
Table 1: Key Mechanisms of Sorafenib Resistance and Potential Counteractions by FAK/PYK2 Inhibition
| Resistance Mechanism | Description | Potential Impact of FAK/PYK2 Inhibition (e.g., this compound) |
|---|---|---|
| PI3K/Akt Pathway Activation | Compensatory survival pathway activation upon RAF/MEK/ERK inhibition. | FAK is an upstream regulator of PI3K; its inhibition can block PI3K/Akt activation. |
| JAK-STAT Pathway Activation | Contributes to cell survival and is upregulated in resistant cells. | FAK inhibition can impact downstream integrin and growth factor signaling that converges on JAK-STAT. |
| ABC Transporter Upregulation | Increased drug efflux reduces intracellular sorafenib concentration. | May be indirectly modulated through inhibition of core survival pathways (PI3K/Akt, Src). |
| Epithelial-Mesenchymal Transition (EMT) | Increased cellular invasiveness and stemness associated with resistance. | FAK is a key promoter of EMT; its inhibition can reverse the mesenchymal phenotype. |
| FAK/PYK2 Pathway Activation | Promotes survival, proliferation, and acts as a signaling hub for resistance. | Directly targeted by this compound, disrupting a central node in the resistance network. |
To systematically evaluate the efficacy of this compound in overcoming sorafenib resistance, a combination of in vitro and in vivo experiments is essential. The following section outlines proposed protocols and summarizes expected data based on the mechanisms discussed.
3.1 In Vitro Assessment of Sorafenib Resistant HCC Cells This protocol describes the generation and characterization of sorafenib-resistant HCC cell lines, and the subsequent evaluation of this compound's efficacy.
Protocol 3.1: In Vitro Sensitivity and Combination Assay Objective: To establish sorafenib-resistant (SR) HCC cell lines and determine the cytotoxic effects and synergy of this compound alone and in combination with sorafenib. Materials:
Methodology:
Table 2: Expected Outcomes from In Vitro Viability and Apoptosis Assays
| Cell Line / Treatment | Expected Sorafenib IC50 | Expected this compound IC50 | Expected Apoptotic Rate (vs. Control) |
|---|---|---|---|
| Parental HCC Cells | ~5-10 μM | >1 μM | Baseline |
| SR HCC Cells | >20 μM | <1 μM | Baseline |
| SR + Sorafenib | N/A | N/A | 1.5-2x increase |
| SR + this compound | N/A | N/A | 3-4x increase |
| SR + Combination | N/A | N/A | >6x increase (Synergistic) |
The diagram below illustrates the core signaling pathways involved in sorafenib resistance and the potential points of inhibition by this compound.
3.2 In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models To validate in vitro findings, in vivo studies using patient-derived models are critical. The following protocol and workflow are adapted from established methodologies for evaluating FAK inhibitors in liver cancer [5].
Protocol 3.2: In Vivo Efficacy Study in HCC PDX Models Objective: To evaluate the antitumor efficacy of this compound in sorafenib-resistant HCC Patient-Derived Xenograft (PDX) models. Materials:
Methodology:
The workflow for the entire preclinical evaluation strategy, from in vitro validation to in vivo confirmation, is summarized below.
Table 3: Expected Key Results from In Vivo PDX Study
| Evaluation Parameter | Vehicle Control | Sorafenib (15 mg/kg) | This compound (15 mg/kg) | Combination |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | ~800-1000 | ~700-900 | ~400-500 | ~200-300 |
| Tumor Growth Inhibition (TGI %) | 0% | 10-20% | >40% | >60% |
| Tumor Weight (g) | Baseline | Slight reduction | Significant reduction | Maximal reduction |
| IHC: p-FAK Expression | High | High | Low | Very Low |
| IHC: Ki-67 Index | High | Moderate-High | Low | Very Low |
The investigation of this compound as a potential therapeutic agent for sorafenib-resistant HCC is based on a strong mechanistic rationale centered on the inhibition of the FAK/PYK2 signaling axis. FAK serves as a critical node in the network of resistance pathways, including PI3K/Akt and others. Preclinical data generated from the outlined protocols are expected to show that this compound can effectively inhibit the growth of sorafenib-resistant HCC cells in vitro and in vivo, potentially through the suppression of FAK phosphorylation and its downstream effectors.
For the clinical translation of these findings, future work should focus on:
Conteltinib (CT-707) is an oral, potent, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. Preclinical studies have established that it is approximately ten times more potent than crizotinib against ALK and is effective against various crizotinib-resistant ALK mutations (including L1196M, G1202R, and F1174L) [1].
Notably, beyond its primary ALK inhibition, this compound also acts as a multi-kinase inhibitor by targeting Focal Adhesion Kinase (FAK) and Pyk2, albeit with lower potency than its ALK inhibition [1] [3]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in tumor growth, invasion, metastasis, and angiogenesis [3]. The simultaneous inhibition of both ALK and FAK/Pyk2 may confer a more advantageous anti-cancer effect, making it a compelling candidate for research in hematological malignancies where these pathways are implicated [3].
The safety profile of this compound has been established in a phase 1 clinical trial involving patients with advanced ALK-positive NSCLC. The data, summarized in the table below, indicate a manageable safety profile [1] [2].
Table 1: Safety and Tolerability of this compound (from a Phase 1 NSCLC Study)
| Parameter | Findings |
|---|---|
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1]. |
| Grade ≥ 3 TRAEs | 14.1% of patients [1]. |
| Dose-Limiting Toxicity (DLT) | One event reported at 600 mg QD [1]. |
| Maximum Tolerated Dose (MTD) | Not reached [1]. |
| Recommended Phase 2 Dose | 600 mg once daily (QD) for ALK TKI-naïve patients; 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [2]. |
While clinical data is confined to NSCLC, the efficacy in that setting provides evidence of its systemic activity.
Table 2: Efficacy of this compound in ALK-Positive NSCLC (Phase 1 Study)
| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% | 15.9 months | 15.0 months [1] |
| Crizotinib-pretreated (n=21) | 33.3% | 6.73 months | 6.60 months [1] |
The direct investigation of this compound in lymphoma is not documented in the search results. However, a strong scientific rationale exists for its potential application based on its targets:
The following diagram illustrates the dual signaling pathways targeted by this compound and the experimental workflow for its evaluation, which can be adapted for lymphoma research.
To evaluate the cytotoxic activity and mechanism of action of this compound on lymphoma-derived cell lines.
Cell Culture and Seeding:
Compound Treatment:
Viability and IC₅₀ Determination:
Apoptosis Assay:
Mechanism Validation (Western Blot):
This compound (CT-707) is an oral, highly potent, ATP-competitive second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed by Shouyao Holdings (Beijing) Co., Ltd. that demonstrates significant promise in addressing the critical clinical challenge of crizotinib resistance in ALK-positive non-small cell lung cancer (NSCLC). ALK rearrangements are identified in approximately 3-7% of NSCLC cases, representing a distinct molecular subtype that initially responds well to first-generation ALK inhibitors like crizotinib but invariably develops resistance through complex mechanisms. Therapeutic resistance to crizotinib typically emerges within 8-11 months of treatment initiation, creating a pressing need for more effective subsequent therapies [1] [2].
The molecular basis for this compound's efficacy lies in its enhanced inhibitory potency – approximately 10-fold greater than crizotinib against ALK – and its ability to target various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain. Additionally, this compound demonstrates inhibitory activity against focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with less potency than its ALK inhibition, potentially contributing to its overall antitumor effects through modulation of the tumor microenvironment [1] [3]. This multi-targeted profile positions this compound as a compelling therapeutic option for overcoming the limitations of first-generation ALK inhibitors.
This compound has demonstrated compelling clinical efficacy across different patient populations with ALK-positive NSCLC, with particularly noteworthy activity in both ALK TKI-naïve patients and those who developed resistance to prior crizotinib therapy. The first-in-human, multicenter, open-label phase 1 study (NCT02695550) provided the foundational efficacy data that supports its therapeutic application [1] [4] [5].
Table 1: Clinical Efficacy of this compound in ALK-Positive NSCLC
| Patient Population | Sample Size | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|---|
| ALK TKI-naïve | 39 | 64.1% (25/39) [95% CI: 47.2-78.8] | 15.9 months [95% CI: 9.26-23.3] | 15.0 months [95% CI: 9.06-25.8] |
| Crizotinib-pretreated | 21 | 33.3% (7/21) [95% CI: 14.6-57.0] | 6.73 months [95% CI: 4.73-8.54] | 6.60 months [95% CI: 3.77-13.3] |
The differential dosing regimens established through phase 1 testing reflect the drug's application in distinct clinical contexts. For ALK TKI-naïve patients, the recommended phase 2 dose is 600 mg administered once daily (quaque die, QD), while for crizotinib-pretreated patients, the recommended dose is 300 mg twice daily (bis in die, BID). This dosing strategy optimizes therapeutic efficacy while maintaining a manageable safety profile across different resistance contexts [1].
The safety profile of this compound has been characterized as generally manageable, with most adverse events being mild to moderate in severity. In the phase 1 study, 90.6% (58/64) of patients experienced treatment-related adverse events (TRAEs), but only 14.1% (9/64) experienced grade ≥3 TRAEs. The most common TRAEs observed were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%) [1] [5].
Dose-limiting toxicity (DLT) was reported in one patient at the 600 mg dose level, but the maximum tolerated dose (MTD) was not reached throughout the dose escalation phase, which tested doses ranging from 50 mg to 800 mg QD. This favorable therapeutic window supports the continued investigation of this compound in broader clinical contexts [1].
ALK-dependent resistance primarily occurs through point mutations in the ALK tyrosine kinase domain that impair drug binding or through amplification of the ALK fusion gene. The most prevalent resistance mutations include:
Table 2: this compound Activity Against Common Crizotinib-Resistant ALK Mutations
| ALK Mutation | Location in Kinase Domain | Effect on Protein Function | This compound Sensitivity |
|---|---|---|---|
| L1196M | Gatekeeper region | Steric hindrance of drug binding | Sensitive [5] |
| G1202R | Solvent front region | Reduced drug binding affinity | Sensitive [5] |
| F1174L | Alpha C helix | Enhanced kinase activity | Sensitive [5] |
| G1269S | ATP-binding pocket | Impaired drug binding | Sensitive [1] |
| R1275Q | Activation loop | Altered kinase conformation | Sensitive [5] |
This compound demonstrates potent inhibition against these common resistance mutations, with preclinical enzymatic assays confirming its activity against all major crizotinib-resistant variants. This broad-spectrum efficacy against diverse ALK mutations forms the mechanistic basis for its application in crizotinib-resistant tumors [1] [5].
ALK-independent resistance mechanisms present a greater therapeutic challenge as they bypass ALK inhibition entirely through various alternative pathways:
The following diagram illustrates the complex signaling pathways involved in both ALK-dependent and independent resistance mechanisms:
Objective: To evaluate the inhibitory potency of this compound against specific ALK resistance mutations using biochemical and cell-based assays.
Materials:
Methods:
Cell Culture and Treatment:
Viability Assessment:
Signaling Inhibition Analysis:
Data Analysis: Compare IC₅₀ values between this compound and crizotinib across different ALK mutants. This compound should demonstrate significantly lower IC₅₀ values (approximately 10-fold) against crizotinib-resistant mutants compared to crizotinib [1].
Objective: To evaluate the antitumor activity of this compound in patient-derived xenograft (PDX) models harboring crizotinib-resistant ALK mutations.
Materials:
Methods:
Model Establishment:
Dosing Regimen:
Endpoint Assessment:
Data Analysis: Express antitumor activity as tumor growth inhibition (TGI%) calculated as: [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively. This compound should demonstrate significant tumor regression or stasis in crizotinib-resistant models [1].
The following workflow diagram outlines the key steps in evaluating this compound efficacy:
This compound research continues to advance with several promising directions emerging from current studies. The drug is under investigation in phase 2 trials for locally advanced malignant solid tumors and pancreatic cancer, suggesting potential applications beyond NSCLC [8]. Additionally, research into combination therapies represents a strategic approach to overcome complex resistance patterns, particularly those involving bypass pathway activation. A notable development is the planned clinical trial (NCT06970132) investigating SY-5933 plus this compound in advanced solid tumors with KRAS G12C mutation, highlighting the potential of vertical pathway inhibition strategies [9].
The FAK inhibitory activity of this compound deserves particular attention for its potential role in modulating the tumor microenvironment. FAK overexpression promotes tumor cell proliferation and migration through multiple signaling pathways, and FAK inhibition has been shown to sensitize tumors to targeted therapies. As this compound is one of the few FAK inhibitors to reach phase 3 clinical development, this additional mechanism may contribute to its efficacy in crizotinib-resistant settings by addressing microenvironment-mediated resistance mechanisms [3].
For researchers and drug development professionals working with this compound, several practical considerations should be noted:
Biomarker Strategy: Implement comprehensive molecular profiling to identify specific ALK resistance mutations before initiating this compound therapy. Next-generation sequencing panels should include coverage for all major ALK kinase domain mutations, with particular attention to G1202R and L1196M which show differential sensitivity to various ALK inhibitors [6] [7].
Dosing Considerations: The established differential dosing (600 mg QD for TKI-naïve vs. 300 mg BID for crizotinib-pretreated patients) reflects distinct pharmacokinetic-pharmacodynamic relationships in these populations. Therapeutic drug monitoring may be valuable during clinical development to optimize exposure-response relationships [1].
CNS Penetration: Address the significant clinical challenge of brain metastases in ALK-positive NSCLC. While the phase 1 study did not specifically report CNS efficacy data, second-generation ALK inhibitors generally demonstrate improved blood-brain barrier penetration compared to crizotinib. Dedicated neuropharmacokinetic studies are recommended [1] [7].
Resistance Monitoring: Develop protocols for serial liquid biopsy analysis to monitor emerging resistance mutations during this compound treatment. This should include assessment for both on-target ALK mutations (e.g., G1202R, which may confer resistance to this compound) and off-target mechanisms that might inform subsequent therapy choices [6] [7].
This compound represents a promising therapeutic option for addressing the critical clinical challenge of crizotinib resistance in ALK-positive NSCLC. Its potent inhibition of diverse crizotinib-resistant ALK mutations, manageable safety profile, and demonstrated efficacy in both TKI-naïve and crizotinib-pretreated patients position it as a valuable addition to the ALK-targeted therapy arsenal. The experimental protocols outlined provide robust methodologies for evaluating its efficacy in preclinical models, while attention to emerging resistance mechanisms and combination strategies will guide its rational clinical application. As the development of this compound progresses, continued focus on biomarker-driven patient selection and strategic sequencing within the ALK TKI landscape will be essential to maximize its therapeutic potential.
Anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) represents a significant molecular subset characterized by the presence of ALK gene rearrangements that drive oncogenesis through constitutive activation of critical signaling pathways. Approximately 3-8% of NSCLC patients harbor ALK rearrangements, making this a clinically relevant though numerically limited population. The central nervous system (CNS) serves as a sanctuary site for metastatic disease in ALK-positive NSCLC, with approximately 30% of patients presenting with brain metastases at initial diagnosis and up to 60% eventually developing intracranial involvement throughout their disease course. This high prevalence of CNS metastases underscores the critical importance of developing therapeutic agents with sufficient blood-brain barrier (BBB) penetration to effectively control intracranial disease.
The challenge of treating CNS metastases in NSCLC stems from the unique physiology of the blood-brain barrier, which effectively excludes many therapeutic compounds through multiple protective mechanisms. The BBB consists of specialized endothelial cells connected by tight junctions and surrounded by pericytes and astrocyte foot processes, creating a formidable barrier to macromolecular transport. This neurovascular unit selectively permits passage of small (<400 Da), non-polar molecules with low affinity for efflux transporters, while actively excluding larger or hydrophilic compounds. The development of tyrosine kinase inhibitors (TKIs) with improved CNS penetration thus represents a paramount objective in optimizing outcomes for ALK-positive NSCLC patients, particularly those with established or high-risk for brain metastases.
This compound (CT-707) is an oral, highly potent, ATP-competitive second-generation ALK TKI that demonstrates approximately 10-fold greater enzymatic potency against ALK compared to crizotinib in preclinical models. This enhanced potency extends to activity against various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q in the ALK kinase domain. Beyond its primary ALK inhibition, this compound also demonstrates activity against focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with lesser potency than its ALK-directed effects. In xenograft models of ALK-positive NSCLC, this compound exhibited marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors, providing the rationale for clinical development [1].
The first-in-human phase 1 study (NCT02695550) evaluated this compound in 64 patients with advanced ALK-positive NSCLC, including 41 (64.1%) ALK TKI-naïve patients and 23 (35.9%) who had received prior crizotinib therapy. In the dose-escalation phase, patients received this compound at doses ranging from 50 to 800 mg once daily (QD), leading to the establishment of a recommended phase 2 dose of 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients. The maximum tolerated dose was not reached, with only one dose-limiting toxicity event reported at 600 mg, demonstrating a favorable tolerability profile [1] [2].
Table 1: this compound Efficacy Outcomes in Phase 1 Clinical Trial
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% (25 of 39; 95% CI: 47.2-78.8) | 15.9 months (95% CI: 9.26-23.3) | 15.0 months (95% CI: 9.06-25.8) |
| Crizotinib-pretreated (n=21) | 33.3% (7 of 21; 95% CI: 14.6-57.0) | 6.73 months (95% CI: 4.73-8.54) | 6.60 months (95% CI: 3.77-13.3) |
The safety profile of this compound was considered manageable, with 90.6% of patients experiencing treatment-related adverse events (TRAEs) and only 14.1% reporting grade ≥3 TRAEs. The most common adverse events included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). The relatively low incidence of severe toxicities and the established dosing regimens support the continued investigation of this compound in larger patient populations [1].
While direct measurement of this compound CNS penetration in human subjects remains limited in available literature, valuable insights can be drawn from clinical efficacy endpoints that serve as surrogate markers for intracranial activity. The phase 1 trial reported intracranial responses among patients with baseline brain metastases, though specific quantitative data were not provided in the available results. The demonstrated systemic efficacy in crizotinib-pretreated patients suggests some degree of CNS penetration, as resistance to crizotinib frequently manifests as CNS progression due to its limited BBB penetration [1].
Table 2: Comparative CNS Penetration of Selected ALK Inhibitors
| ALK Inhibitor | Generation | CSF/Plasma Ratio (Unbound) | Intracranial ORR in Crizotinib-Pretreated Patients | Key CNS Resistance Mutations |
|---|---|---|---|---|
| This compound | Second | Not yet quantified | Demonstrated activity (specific rates not available) | Active against several crizotinib-resistant mutations |
| Crizotinib | First | Low (P-gp substrate) | ~20-30% | Limited by poor CNS penetration |
| Lorlatinib | Third | 0.75 (high penetration) | 37.7-63% depending on prior therapy | Broad activity including G1202R |
| Brigatinib | Second | 0.012 (low penetration) | ~40-50% | Variable based on penetration |
In comparison to other ALK inhibitors, lorlatinib exemplifies optimized CNS penetration with a cerebrospinal fluid (CSF)/plasma unbound ratio of 0.75, approaching near-complete equilibration between plasma and CSF compartments. This high CNS penetration correlates with substantial intracranial efficacy, with cumulative incidence rates of CNS progression at 12 months of only 9% in patients without baseline CNS metastases and 22% in those with baseline CNS metastases who had received only prior crizotinib. In contrast, brigatinib demonstrates limited CNS penetration with a CSF/plasma ratio of merely 0.012, which may contribute to inferior intracranial disease control despite systemic efficacy [3] [4] [5].
CSF sampling represents a cornerstone methodology for evaluating CNS penetration of therapeutic compounds in clinical trials. The protocol below outlines standardized procedures for collecting and analyzing CSF samples to determine drug concentrations, adapted from approaches used in studies of various kinase inhibitors including lorlatinib and brigatinib [6] [5].
Patient Preparation and Sampling: Obtain informed consent prior to procedures. Perform lumbar puncture or access Ommaya reservoirs when available. Collect paired CSF and plasma samples simultaneously, with timing relative to dose administration carefully recorded (trough, peak, or intermediate time points). For this compound, recommend sampling at steady-state conditions (after >5 half-lives of continuous dosing). Process samples immediately by centrifugation at 4°C (2000 × g for 10 minutes) to remove cellular elements [6].
Sample Storage and Stability: Aliquot cleared CSF and plasma into polypropylene cryovials. Snap-freeze in dry ice or liquid nitrogen and maintain at -80°C until analysis. Avoid freeze-thaw cycles to preserve compound integrity. Include quality control samples at low, medium, and high concentrations in matching matrices to assess stability under storage conditions [6].
Bioanalytical Method: Employ high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for quantitative analysis. Use stable isotope-labeled internal standards for this compound to correct for matrix effects and recovery variations. Establish a calibration curve spanning clinically relevant concentrations (typically 0.1-100 nM for CSF). Validate assay for selectivity, sensitivity, accuracy, precision, and matrix effects according to FDA bioanalytical method validation guidelines [6].
Data Analysis and Interpretation: Calculate CSF-to-plasma ratio using the formula: CSF/Plasma Ratio = [this compound]CSF / [this compound]Plasma. Adjust for protein binding by determining free fractions in both matrices using equilibrium dialysis or ultrafiltration. Compare unbound concentrations to preclinical target engagement levels (IC50 values for ALK phosphorylation inhibition) [6].
Preclinical models provide essential preliminary data on the BBB penetration potential of investigational compounds before human studies. The following protocol outlines a comprehensive approach to evaluating this compound CNS penetration using in vitro and in vivo models.
In Vitro BBB Models: Utilize immortalized human brain microvascular endothelial cells (hBMEC) cultured on transwell filters to establish BBB models. Measure transendothelial electrical resistance (TEER) to confirm barrier integrity (target >150 Ω×cm²). Assess this compound permeability by adding compound to donor compartment and sampling receiver compartment at timed intervals. Calculate apparent permeability coefficient (Papp). Include reference compounds with known high (e.g., caffeine) and low (e.g., sucrose) permeability for validation. Test inhibition of key efflux transporters (P-glycoprotein, BCRP) using specific inhibitors to evaluate this compound's susceptibility to active efflux [7].
In Vivo Pharmacokinetic Studies: Administer this compound to rodents (mice or rats) via oral gavage at clinically relevant doses (convert from human doses based on body surface area). Euthanize animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood via cardiac puncture and perfuse brains with ice-c saline to remove residual blood. Determine this compound concentrations in plasma and brain homogenate using LC-MS/MS. Calculate key parameters including brain-to-plasma ratio (Kp), brain exposure (AUCbrain), and unbound partition coefficient (Kp,uu) [7].
Microdialysis for Unbound Brain Concentrations: Implement cerebral microdialysis in specific brain regions (e.g., frontal cortex, striatum) of anesthetized rodents to measure unbound this compound concentrations in brain interstitial fluid. Establish in vivo recovery using retrodialysis method. Administer this compound and collect microdialysate samples at regular intervals. Compare unbound brain concentrations to unbound plasma concentrations and established target engagement values [7].
The development of CNS-penetrant ALK inhibitors requires systematic evaluation of compound properties at multiple stages of drug discovery and development. The following diagram illustrates the key decision pathway for assessing and optimizing CNS penetration of this compound and similar therapeutic agents:
This systematic approach emphasizes iterative compound optimization based on physicochemical properties, in vitro BBB models, and in vivo pharmacokinetic studies before advancing to clinical evaluation. Key decision points include assessment of molecular weight (<450 Da), lipophilicity (optimal cLogP 2-4), hydrogen bond count (<8), and polar surface area (<90 Ų) - properties that favor passive diffusion across the BBB. Additionally, evaluation of efflux transporter susceptibility (particularly P-glycoprotein and BCRP) provides critical information for structural modification to reduce active efflux. Clinical validation then proceeds through phased assessment of plasma pharmacokinetics, direct CSF penetration measurements, and ultimately evaluation of intracranial efficacy in patients with CNS metastases [7].
The development of this compound represents a meaningful advancement in the therapeutic landscape for ALK-positive NSCLC, particularly given its demonstrated efficacy in crizotinib-resistant disease and its manageable safety profile. However, several critical questions remain regarding its optimal use in patients with CNS metastases. Future research should prioritize direct quantification of this compound CNS penetration through carefully designed clinical pharmacology sub-studies incorporating paired CSF and plasma sampling. Such studies would establish the fundamental pharmacokinetic parameters needed to understand the relationship between systemic dosing and intracranial exposure.
Additionally, the potential for differential dosing regimens to enhance CNS efficacy warrants thorough investigation. The phase 1 study established different recommended phase 2 doses for TKI-naïve (600 mg QD) versus crizotinib-pretreated (300 mg BID) patients, suggesting that more frequent dosing may provide therapeutic advantages in the resistance setting. From a CNS penetration perspective, dosing frequency impacts trough concentrations in the CNS, which may be particularly important for preventing outgrowth of resistant clones in sanctuary sites. Prospective evaluation of various dosing regimens specifically in patients with measurable CNS metastases would provide valuable insights for clinical optimization.
The evolving treatment landscape for ALK-positive NSCLC increasingly recognizes the importance of sequencing therapeutic agents with complementary resistance profiles and CNS activity. As such, positioning this compound within treatment algorithms requires understanding its activity against specific resistance mutations that emerge following other ALK inhibitors. Preclinical data suggest this compound maintains activity against several crizotinib-resistant mutations, but its efficacy against mutations that confer resistance to second-generation ALK inhibitors remains less defined. Comprehensive profiling of this compound against the full spectrum of clinically relevant ALK resistance mutations would significantly enhance our ability to rationally sequence therapies.
Finally, the exploration of combination strategies represents a promising direction for future research. Given this compound's additional inhibition of FAK and Pyk2, opportunities may exist for enhanced activity against the tumor microenvironment or for modulation of metastatic potential. Carefully designed combination studies with other targeted agents, chemotherapy, or potentially immunotherapy (with appropriate attention to potential toxicity risks) could further expand the therapeutic utility of this compound in advanced ALK-positive NSCLC, particularly for patients with established CNS metastases who face the poorest prognosis.
This compound (CT-707) is an oral, potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed by Shouyao Holdings in China. This ATP-competitive inhibitor demonstrates approximately 10-fold greater potency against ALK compared to first-generation ALK inhibitors like crizotinib. Beyond its primary ALK targeting, this compound also exhibits concurrent inhibition of focal adhesion kinase (FAK) and Pyk2, although with lesser potency than its ALK inhibition [1] [2]. This unique multi-kinase inhibition profile positions this compound as a promising therapeutic candidate for advanced ALK-positive non-small cell lung cancer (NSCLC), particularly for cases involving central nervous system (CNS) progression.
The clinical significance of this compound stems from its ability to overcome limitations of earlier ALK inhibitors, especially regarding brain metastasis control. Brain metastases occur in approximately 40-50% of ALK-positive NSCLC patients and often represent a sanctuary site where tumor cells evade therapeutic effects due to limited drug penetration across the blood-brain barrier [3]. This compound was specifically designed to address this challenge through improved CNS penetrance and activity against common resistance mutations that develop following initial ALK TKI treatment [1].
This compound has demonstrated substantial anti-tumor activity across different patient populations in a first-in-human phase 1 study (NCT02695550). The trial enrolled 64 patients with advanced ALK-positive NSCLC, including both ALK TKI-naïve patients and those previously treated with crizotinib. Key efficacy outcomes from this study are summarized in Table 1 below [1]:
Table 1: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients
| Patient Population | Sample Size | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|---|
| ALK TKI-naïve | 39 patients | 64.1% (25/39) | 15.9 months | 15.0 months |
| Crizotinib-Pretreated | 21 patients | 33.3% (7/21) | 6.73 months | 6.60 months |
The recommended phase 2 dose was established as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients. This dosing strategy achieved a favorable therapeutic window with manageable toxicity, establishing the foundation for subsequent clinical development [1].
While the primary clinical trial report does not provide exhaustive subanalysis of brain metastasis responses, several key observations support this compound's CNS activity:
The mechanistic basis for this compound's potential CNS efficacy relates to its ability to maintain active concentrations in the brain microenvironment, effectively inhibit resistant ALK clones, and potentially modulate the brain metastasis niche through FAK inhibition [2] [3].
Based on dose-escalation and expansion studies, the following dosing protocols have been established for this compound:
Table 2: this compound Dosing Recommendations for ALK-Positive NSCLC
| Patient Population | Recommended Phase 2 Dose | Administration Schedule | Cycle Duration |
|---|---|---|---|
| ALK TKI-naïve | 600 mg | Once daily (QD) | 28-day cycles |
| Crizotinib-Pretreated | 300 mg | Twice daily (BID) | 28-day cycles |
The dose escalation study included seven cohorts (50 mg, 100 mg, 200 mg, 300 mg, 450 mg, 600 mg, and 800 mg QD) following a modified Fibonacci method. Importantly, the maximum tolerated dose (MTD) was not reached in the study, supporting the favorable safety profile of the recommended phase 2 doses. One dose-limiting toxicity (DLT) event was reported at 600 mg QD, but this did not establish the MTD [1].
Protocol Objective: To evaluate this compound's ability to cross the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the CNS compartment.
Methodology:
Acceptance Criteria:
Protocol Objective: To assess this compound's potency against ALK-positive NSCLC cells with crizotinib-resistant mutations under conditions mimicking the brain microenvironment.
Methodology:
Expected Outcomes:
Protocol Objective: To evaluate this compound's efficacy against established brain metastases in vivo.
Methodology:
Data Analysis:
Protocol Objective: To evaluate this compound's ability to prevent the development of brain metastases from systemic disease.
Methodology:
Interpretation:
Background: Beyond ALK inhibition, this compound's activity against FAK may contribute to its efficacy in brain metastases by modulating the tumor microenvironment [2].
Protocol Objective: To evaluate this compound's FAK inhibitory activity and its impact on brain metastatic outgrowth.
Methodology:
Expected Results:
Rationale: The PI3K/AKT/mTOR pathway represents a key resistance mechanism to ALK inhibitors and interacts with FAK signaling [4] [5]. Simultaneous targeting may enhance efficacy.
Protocol:
This compound demonstrated a manageable safety profile in clinical trials, with most adverse events being grade 1-2 in severity. The most common treatment-related adverse events observed were [1]:
Only 14.1% of patients experienced grade ≥3 treatment-related adverse events. The following monitoring protocol is recommended:
Baseline and Periodic Assessments:
Dose Modification Guidelines:
Protocol Objective: To monitor and characterize resistance mechanisms that may emerge during this compound treatment, particularly in CNS metastases.
Methodology:
The diagram below illustrates this compound's primary molecular targets and downstream signaling pathways:
Diagram 1: this compound's primary molecular targets and downstream signaling pathways. This compound directly inhibits ALK, FAK, and Pyk2, disrupting key oncogenic signaling cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively regulate tumor cell survival, proliferation, metastasis, and angiogenesis. [1] [2]
The PI3K/AKT/mTOR pathway is particularly relevant in the context of brain metastases, as it interacts with PD-L1 expression and contributes to immunosuppressive microenvironments [4] [5]. This compound's dual inhibition of both ALK and FAK may simultaneously target tumor-intrinsic signaling and microenvironmental survival cues, potentially enhancing its efficacy against established brain metastases.
This compound represents a promising therapeutic option for ALK-positive NSCLC patients, particularly those with or at risk for CNS metastases. The compound's favorable preclinical profile, demonstrated clinical efficacy, and manageable safety support its continued development.
Key considerations for future research:
These application notes and protocols provide a framework for evaluating this compound's activity in brain metastases, enabling systematic assessment of its potential to address this critical clinical challenge in ALK-positive NSCLC.
The tables below summarize the most common treatment-related adverse events (TRAEs) and key efficacy metrics from the Phase 1 study. A total of 64 patients with advanced ALK-positive non-small cell lung cancer (NSCLC) were enrolled [1].
Table 1: Common Treatment-Related Adverse Events (TRAEs) (N=64) [1]
| Adverse Event | All Grades Frequency, n (%) | Grade ≥3 Frequency, n (%) |
|---|---|---|
| Diarrhea | 46 (71.9%) | Not Specified |
| Elevated Serum Creatinine | 29 (45.3%) | Not Specified |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) | Not Specified |
| Nausea | 24 (37.5%) | Not Specified |
| Any TRAE | 58 (90.6%) | 9 (14.1%) |
Table 2: Recommended Phase 2 Doses & Efficacy [1]
| Patient Population | Recommended Phase 2 Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| ALK TKI-Naïve | 600 mg, once daily (QD) | 64.1% | 15.9 months |
| Crizotinib-Pretreated | 300 mg, twice daily (BID) | 33.3% | 6.73 months |
Understanding how this compound works provides context for its toxicity profile.
The following diagram illustrates the primary signaling pathways affected by this compound:
More broadly, toxicities from TKIs like this compound can arise from two main mechanisms [4]:
While a specific protocol for this compound is not yet established, the following workflow, based on general principles for managing toxicities from targeted therapies in NSCLC, provides a practical guide [4] [5].
Recommended baseline and periodic monitoring for patients on TKIs should include [5]:
What is the maximum tolerated dose (MTD) of this compound? The Phase 1 study did not reach a definitive MTD. Only one dose-limiting toxicity (DLT) event was reported at 600 mg. The recommended Phase 2 doses were established based on the overall safety and efficacy data [1].
Are there any unique toxicities compared to other ALK TKIs? Based on initial data, the toxicity profile appears consistent with the class (GI and hepatic events). However, the high incidence of elevated serum creatinine (45.3%) is notable. This may be related to off-target effects and does not necessarily indicate renal damage, but it requires careful monitoring [1]. Psychiatric adverse events, known as a class effect for some ALK inhibitors (especially lorlatinib), were not prominent in the initial Phase 1 report but warrant vigilance [6].
How should researchers manage common GI toxicities like diarrhea? While not specified for this compound, standard management for TKI-induced diarrhea applies. This includes patient education on diet and hydration, and the use of antidiarrheal agents like loperamide. For persistent or severe cases, dose interruption or reduction may be necessary, followed by re-initiation at a lower dose [4] [5].
What about drug-drug interactions? Specific studies on this compound are not available. However, as most small-molecule TKIs are metabolized by the cytochrome P450 (CYP3A4) system, there is a potential for significant interactions with strong CYP3A4 inducers or inhibitors. Co-administration should be approached with caution [7].
The table below quantifies the most common treatment-related adverse events (TRAEs) observed in a Phase 1 clinical trial involving 64 patients with ALK-positive non-small cell lung cancer (NSCLC) [1] [2].
| Adverse Event | Incidence (Number of Patients) | Incidence (Percentage of Patients) | Notes |
|---|---|---|---|
| Diarrhea | 46 | 71.9% | Most common TRAE [1] [2]. |
| Elevated Serum Creatinine | 29 | 45.3% | Indicates potential impact on renal function [1] [2]. |
| Elevated Aspartate Aminotransferase (AST) | 25 | 39.1% | Indicates potential liver toxicity [1] [2]. |
| Nausea | 24 | 37.5% | [1] [2] |
| Any TRAE | 58 | 90.6% | Majority of patients experienced at least one TRAE [1] [2]. |
| Grade ≥ 3 TRAE | 9 | 14.1% | Indicates severe or medically significant events [1] [2]. |
For researchers designing experiments and monitoring plans, the following criteria and methodologies are critical.
Dose-Limiting Toxicity (DLT) Criteria DLTs were defined as specific adverse events occurring in the first cycle of treatment (28 days) that were attributed to this compound. The criteria included [3]:
The Maximum Tolerated Dose (MTD) was defined as the dose closest to but not higher than a 33% probability of a DLT [3]. In this study, the MTD was not reached, and one DLT event was reported at the 600 mg QD dose level [1].
This compound is a potent second-generation ALK tyrosine kinase inhibitor. Preclinical data indicates it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations [1].
The diagram below illustrates the safety monitoring workflow from the clinical study, which can serve as a reference for structuring experimental observations.
Conteltinib, a potent second-generation ALK TKI, demonstrates a high incidence of diarrhea, affecting 71.9% (46 out of 64) of patients in a key phase 1 clinical trial. Most cases were low-grade, with only 14.1% of patients experiencing severe (Grade 3 or higher) diarrhea [1] [2]. The table below summarizes the clinical characteristics.
Table 1: Diarrhea Profile of this compound from Phase 1 Study
| Characteristic | Detail |
|---|---|
| Incidence (All Grades) | 71.9% (46/64 patients) [1] |
| Incidence (Grade ≥3) | 14.1% (9/64 patients) [1] |
| Onset | Typically occurs early in the treatment course [3] [4]. |
| Most Common TRAEs | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1]. |
| Recommended Phase 2 Dose | 600 mg QD (TKI-naïve patients) / 300 mg BID (post-crizotinib patients) [1]. |
The diarrhea caused by TKIs like this compound is likely multifactorial. Understanding these mechanisms is crucial for developing targeted management strategies [3] [5]. The diagram below illustrates the primary proposed pathways.
The primary mechanisms, as illustrated above, include:
Table 2: Diarrhea Management Protocol Based on CTCAE Grade
| CTCAE Grade | Definition (Stools/day over baseline) | Management Strategy |
|---|---|---|
| Grade 1 | <4 | Education & Monitoring: Continue TKI at current dose. Educate patient on diet (e.g., small frequent meals, low residue, high soluble fiber). Ensure adequate hydration. Monitor for progression [6]. |
| Grade 2 | 4-6 | First-Line Intervention: Initiate loperamide (4 mg at onset, then 2 mg after each loose stool, max 16 mg/day). Assess for dehydration/electrolyte imbalance. If controlled, continue TKI. If not controlled after 24h, escalate to Grade 3 management [6] [4]. |
| Grade 3 | ≥7 | Aggressive Management & Dose Modification: Interrupt this compound dosing. Initiate IV hydration if dehydrated. Use loperamide and consider second-line antidiarrheals (e.g., octreotide). For this compound, resume at a reduced dose (e.g., from 600mg to 450mg QD) once diarrhea resolves to Grade ≤1 [1] [6]. |
| Grade 4 | Life-threatening | Medical Emergency: Hospitalization required. Discontinue this compound permanently. Provide intensive supportive care [6]. |
Q1: Are there any specific risk factors for developing severe diarrhea with this compound? While specific biomarkers for this compound are not yet identified, broader research on ErbB-family TKIs suggests that second-generation inhibitors with broader target profiles (like this compound, which also inhibits FAK) are associated with a higher incidence of diarrhea compared to more specific agents [3] [4]. Concomitant use of other drugs that cause diarrhea (e.g., certain chemotherapy) may also increase risk [4].
Q2: Why might loperamide sometimes be ineffective, and what are the alternatives? Loperamide is a symptomatic treatment that does not target the root causes of TKI-diarrhea, such as chloride secretion or inflammation [3]. If loperamide fails for Grade 2-3 diarrhea, second-line options like octreotide (a somatostatin analog that inhibits secretion) can be considered [6]. For the secretory component, budesonide (a corticosteroid) has shown efficacy in preclinical models of neratinib-induced diarrhea by reducing inflammation [3].
Q3: What dietary or supportive strategies can be recommended to patients? Although data from this compound studies is limited, general management for TKI-diarrhea includes:
This protocol outlines a method to investigate the secretory diarrhea mechanism, applicable for screening potential antidotes.
1. Cell Culture:
2. Treatment Groups:
3. Measurement of Chloride Secretion:
4. Data Analysis:
Q1: Does Conteltinib cause an increase in serum creatinine? Yes, elevated serum creatinine is a common treatment-related adverse event. In the first-in-human Phase 1 study, 45.3% (29 out of 64) of patients with advanced ALK-positive non-small cell lung cancer (NSCLC) experienced an increase in serum creatinine [1] [2] [3]. The table below summarizes key safety and efficacy data from the study.
Table 1: Key Findings from the Phase 1 Study of this compound (N=64)
| Parameter | Finding | Notes |
|---|---|---|
| Most Common TRAEs | Diarrhea (71.9%), Serum Creatinine Elevated (45.3%), Aspartate Aminotransferase Elevated (39.1%), Nausea (37.5%) [1] | TRAE = Treatment-Related Adverse Event |
| Grade ≥3 TRAEs | 14.1% (9 patients) experienced Grade ≥3 TRAEs [1] | |
| Recommended Phase 2 Dose | 600 mg QD (ALK TKI-naïve patients) / 300 mg BID (patients previously treated with crizotinib) [1] | QD = once daily; BID = twice daily |
Q2: Does an elevated creatinine level signify true kidney damage? Not necessarily. A growing body of evidence indicates that this compound and other tyrosine kinase inhibitors (TKIs) can inhibit the Multidrug and Toxin Extrusion 1 (MATE-1) transporter protein [4]. MATE-1 is responsible for secreting creatinine from the blood into the urine in the proximal tubule of the kidney. When this secretion is blocked, serum creatinine levels rise without an actual reduction in the glomerular filtration rate (GFR) or true kidney injury. This creates a "false" signal of renal impairment [5] [4].
Q3: How can I differentiate between a false creatinine elevation and true kidney injury? The recommended method is to use an alternative biomarker, cystatin C, to calculate the GFR [4]. Cystatin C is freely filtered by the glomeruli but is not secreted or affected by MATE-1 inhibitors. Comparing the GFR calculated from cystatin C with the GFR calculated from creatinine can reveal a significant discrepancy if MATE-1 inhibition is the cause.
Table 2: Differentiating True Injury from MATE-1 Inhibition
| Feature | True Kidney Injury | MATE-1 Inhibition by this compound |
|---|---|---|
| Primary Mechanism | Reduced glomerular filtration | Inhibited tubular secretion of creatinine |
| Serum Creatinine | Elevated | Elevated |
| Cystatin C Level | Elevated | Remains normal |
| GFR (Cystatin C) | Low | Normal or significantly higher than GFR (Creatinine) |
| Clinical Implication | May require dose reduction or discontinuation | Likely a benign, reversible lab finding |
The following diagram illustrates the mechanism of MATE-1 inhibition and its functional impact.
To confirm that a serum creatinine elevation is related to MATE-1 inhibition rather than true nephrotoxicity, you can implement the following experimental workflow.
Detailed Methodology:
Measurement of Biomarkers:
Glomerular Filtration Rate (GFR) Calculation:
Data Interpretation:
The following table summarizes the key safety findings related to liver enzyme elevations from a Phase 1 clinical trial of Conteltinib in patients with advanced ALK-positive NSCLC [1].
| Parameter | Incidence |
|---|---|
| Patients with any Treatment-Related Adverse Event (TRAE) | 90.6% (58 of 64 patients) |
| Patients with Grade ≥3 TRAEs | 14.1% (9 of 64 patients) |
| Most Common TRAEs | |
| • Diarrhea | 71.9% (46 patients) |
| • Elevated Serum Creatinine | 45.3% (29 patients) |
| • Elevated Aspartate Aminotransferase (AST) | 39.1% (25 patients) |
| • Nausea | 37.5% (24 patients) |
Consistent monitoring is crucial for patient safety. Here is a suggested protocol based on clinical practice for kinase inhibitors:
For a clear and immediate action plan, follow the workflow below. This diagram outlines the steps for managing elevated liver enzymes (transaminases) based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.
Q1: How do this compound's liver safety profile and potency compare with other ALK inhibitors? A1: The available data is from a single-arm Phase 1 trial, so direct comparisons are not possible. However, the study concluded that this compound had a manageable safety profile [1]. Preclinically, it is about 10-fold more potent than Crizotinib against ALK and can inhibit various Crizotinib-resistant mutations [1].
Q2: What is the potential mechanism behind kinase inhibitor-induced hepatotoxicity? A2: The exact mechanism can be multi-faceted, including [2]:
Q3: Are there any specific patient factors that increase the risk of liver injury? A3: Yes. It is critical to [2]:
The key findings on Conteltinib's tolerability from the phase 1 study (NCT02695550) are summarized in the table below [1] [2].
| Safety & Dosing Parameter | Findings for this compound |
|---|---|
| DLT Event | 1 event reported at 600 mg QD (dose-escalation phase) [1]. |
| Maximum Tolerated Dose (MTD) | Not reached [1] [2]. |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1]. |
| Grade ≥3 TRAEs | Occurred in 9 patients (14.1%) [1]. |
| Recommended Phase 2 Dose | 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously treated with crizotinib [1] [2]. |
The study also characterized the pharmacokinetic profile of this compound across different dose cohorts. Key parameters from the single-dose PK lead-in phase are summarized below [3].
| Dose (mg) | C~max~ (ng/mL) | AUC~INF_obs~ (ng·h/mL) | T~max~ (h) | T~1/2~ (h) |
|---|---|---|---|---|
| 50 mg | 16.3 | 205.7 | 2.0 | 22.5 |
| 100 mg | 69.0 | 1,047.4 | 2.8 | 90.2 |
| 200 mg | 139.6 | 3,108.0 | 2.7 | 83.5 |
| 300 mg | 246.3 | 5,109.5 | 2.5 | 78.5 |
| 450 mg | 544.3 | 11,475.2 | 3.3 | 78.7 |
| 600 mg | 452.1 | 11,150.6 | 3.9 | 78.7 |
| 800 mg | 421.3 | 11,164.6 | 3.7 | 77.2 |
For your reference, here is a summary of the core methodology from the first-in-human phase 1 study that generated this safety and PK data [1].
The following diagrams illustrate the primary mechanism of this compound and the workflow of the clinical trial design for your technical documentation.
Q1: What were the most common laboratory abnormalities observed with this compound? The most common treatment-emergent laboratory abnormalities were elevated serum creatinine (45.3%) and elevated aspartate aminotransferase (39.1%) [1].
Q2: Was this compound effective in patients who had never received an ALK inhibitor? Yes, in ALK TKI-naïve patients (n=39), this compound showed an Overall Response Rate (ORR) of 64.1% and a median Progression-Free Survival (PFS) of 15.9 months [1].
Q3: What is the dual targeting nature of this compound? this compound is a potent second-generation ALK inhibitor, but it also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of ALK [1] [4]. This multi-targeted activity contributes to its therapeutic profile.
| Parameter | ALK TKI-Naïve Patients | Crizotinib-Pretreated Patients |
|---|---|---|
| Recommended Phase 2 Dose | 600 mg, once daily (QD) [1] [2] | 300 mg, twice daily (BID) [1] [2] |
| Overall Response Rate (ORR) | 64.1% (25/39 patients) [1] [3] [2] | 33.3% (7/21 patients) [1] [3] [2] |
| Median Progression-Free Survival (PFS) | 15.9 months [1] [3] [2] | 6.73 months [1] [3] [2] |
| Median Duration of Response (DoR) | 15.0 months [1] [3] [2] | 6.60 months [1] [3] [2] |
| Safety Profile (All Patients, N=64) | Incidence |
|---|---|
| Patients with any Treatment-Related Adverse Event (TRAE) | 90.6% (58/64 patients) [1] [2] |
| Patients with Grade ≥ 3 TRAEs | 14.1% (9/64 patients) [1] [2] |
| Most Common TRAEs | |
| • Diarrhea | 71.9% (46 patients) [1] [2] |
| • Elevated Serum Creatinine | 45.3% (29 patients) [1] [2] |
| • Elevated Aspartate Aminotransferase (AST) | 39.1% (25 patients) [1] [2] |
| • Nausea | 37.5% (24 patients) [1] [2] |
For detailed troubleshooting in experimental protocols, understanding the core design of the cited study is crucial.
1. Study Design and Dosing [1] [3]
The following diagram illustrates the patient flow and key outcomes from the phase 1 trial, which involved both dose escalation and expansion phases.
Q1: What is the definitive Maximum Tolerated Dose (MTD) of this compound?
Q2: Why are there two different recommended Phase 2 doses?
Q3: What is the primary mechanism of action of this compound?
Q1: What are the potential resistance mechanisms to this compound? While a comprehensive profile for this compound is still emerging, resistance typically develops through on-target ALK mutations or off-target bypass signaling pathways [1] [2] [3].
The table below summarizes the primary resistance mechanisms and potential therapeutic strategies based on general ALK inhibitor research.
| Mechanism Category | Specific Type | Description | Potential Post-Resistance Strategies |
|---|---|---|---|
| On-Target | Secondary ALK Mutations | Single-point (e.g., G1202R, L1196M) or compound mutations within the ALK kinase domain reduce drug binding [1] [2]. | Shift to next-generation ALK TKIs with different mutation coverage [2]. |
| Off-Target | Bypass Track Activation | Activation of alternative pathways (e.g., MAPK, PI3K/AKT/mTOR, RTK) bypasses ALK inhibition, restoring survival signals [2] [3]. | Combination therapy targeting the activated bypass pathway [3] [4]. |
Q2: How can I investigate resistance mechanisms in a research setting? A multi-modal approach is recommended to identify resistance mechanisms, which can guide the development of subsequent treatment strategies [2] [4]. The experimental workflow can be summarized as follows:
Here are detailed methodologies for two core experiments cited in the workflow.
Protocol 1: Cell-Free DNA (cfDNA) Collection and Next-Generation Sequencing (NGS) for Mutation Profiling
This protocol is based on the methods used in the phase 2 study of Lorlatinib to identify resistance mechanisms through plasma samples [2].
Protocol 2: Evaluating Bypass Pathway Activation via Western Blotting
This protocol assesses the activation of alternative signaling pathways that can cause resistance [3].
This compound is a second-generation ALK inhibitor that also potently inhibits Focal Adhesion Kinase (FAK) [1] [5]. This multi-target profile suggests its resistance landscape might differ from ALK-specific inhibitors. Research should also consider potential FAK-related resistance, such as changes in the tumor microenvironment or integrin signaling that could promote survival independent of ALK and this compound's inhibitory effects [6] [5].
Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor (TKI). Preclinical enzymatic assays indicate that it can inhibit various crizotinib-resistant mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q in the ALK kinase domain [1] [2]. It is reported to be approximately 10-fold more potent than crizotinib against ALK [1] [2].
The table below summarizes the key preclinical findings on this compound's activity:
| Aspect | Preclinical Finding |
|---|---|
| Overall Potency | ~10-fold more potent than crizotinib against ALK [1] [2] |
| Activity on L1196M | Inhibits L1196M mutation in enzymatic assays [1] [2] |
| Other Inhibited Mutations | G1202R, F1174L, G1269S, R1275Q [1] [2] |
| Additional Targets | Also inhibits FAK and Pyk2, though less potently than ALK [1] [2] [3] |
| In Vivo Efficacy | Shows marked anti-tumor activity in crizotinib-sensitive and crizotinib-resistant xenograft models [1] [2] |
The primary evidence for this compound's activity against L1196M comes from preclinical studies. The typical workflow for generating this data involves specific experimental models.
Key Experimental Models and Protocols:
What is the clinical significance of the L1196M mutation? The L1196M mutation is a common "gatekeeper" mutation that confers resistance to the first-generation ALK inhibitor crizotinib [1] [2] [5]. It is one of several on-target resistance mutations that can emerge after treatment with earlier-generation TKIs [6].
How does this compound's mutation coverage compare to other ALK inhibitors? Like other second-generation ALK TKIs (such as ceritinib, alectinib, and brigatinib), this compound is designed to target a range of crizotinib-resistant mutations [1] [2]. The specific profile of which mutations each inhibitor can effectively overcome varies, which is why sequencing different ALK inhibitors is a common strategy upon disease progression [6].
Are there resistance mutations that this compound cannot overcome? Yes, resistance can still develop. The real-world study highlighted that sequential use of ALK inhibitors can lead to the accumulation of multiple ALK mutations, including complex compound mutations (e.g., G1202R/L1196M), which can be resistant to even next-generation inhibitors, including the third-generation drug lorlatinib [6].
Conteltinib (CT-707) is a potent second-generation ALK tyrosine kinase inhibitor. The table below summarizes its key characteristics and quantitative data from preclinical and clinical studies relevant to the G1202R mutation.
| Property | Details and Values |
|---|---|
| Developer | Shouyao Holdings (Beijing) Co., Ltd. [1] |
| Primary Target | ALK (Anaplastic Lymphoma Kinase) [1] |
| Secondary Targets | FAK (Focal Adhesion Kinase), Pyk2 [1] |
| Preclinical Potency | Approximately 10-fold more potent than Crizotinib against ALK; inhibits various Crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1] |
| Recommended Phase 2 Dose | • ALK TKI-naïve patients: 600 mg, once daily (QD) • Crizotinib-pretreated patients: 300 mg, twice daily (BID) [1] | | Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1] [2] | | Clinical Efficacy (Phase I Study) | • ALK TKI-naïve (n=39): ORR 64.1%, median PFS 15.9 months • Crizotinib-pretreated (n=21): ORR 33.3%, median PFS 6.73 months [1] [2] |
For researchers investigating this compound's efficacy, the following methodologies are foundational.
This assay measures the compound's direct ability to inhibit phosphorylase activity of ALK proteins, including wild-type and mutant forms like G1202R.
This in vivo protocol evaluates the potency of this compound in a live animal model, assessing its ability to shrink tumors harboring ALK mutations.
The following diagram illustrates the relationship between different ALK resistance mutations and their sensitivity to various generations of inhibitors, providing context for this compound's role.
The tables below summarize the key efficacy and safety findings from the phase 1 study, which enrolled 64 patients with advanced ALK-positive NSCLC [1] [2].
Table 1: Anti-Tumor Efficacy of Conteltinib
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (n=39) | 64.1% (25 of 39) | 15.9 months | 15.0 months |
| Crizotinib-pretreated (n=21) | 33.3% (7 of 21) | 6.73 months | 6.60 months |
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Overall Incidence (n=64) |
|---|---|
| Diarrhea | 46 (71.9%) |
| Elevated Serum Creatinine | 29 (45.3%) |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |
| Nausea | 24 (37.5%) |
| Any Grade TRAE | 58 (90.6%) |
| Grade ≥ 3 TRAE | 9 (14.1%) |
This section outlines the core methodology of the cited first-in-human phase 1 study (NCT02695550) [2] [3].
1. Study Design
2. Patient Population
3. Preclinical Rationale this compound is a highly potent, ATP-competitive second-generation ALK TKI.
The following diagram illustrates the dose-finding strategy and subsequent recommendations from the phase 1 trial.
Scenario 1: Managing Adverse Events (AEs)
Scenario 2: Lack of Efficacy
The table below summarizes key findings from a first-in-human Phase 1 clinical trial, which provides the most direct evidence for dosing and initial efficacy [1] [2].
| Patient Population | Recommended Phase 2 Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|---|
| ALK TKI-Naïve | 600 mg, once daily (QD) | 64.1% (25/39 patients) | 15.9 months | 15.0 months |
| Crizotinib-Pretreated | 300 mg, twice daily (BID) | 33.3% (7/21 patients) | 6.73 months | 6.60 months |
This compound is a potent, multi-kinase inhibitor. Its primary and secondary targets with corresponding in vitro activity (IC50 values) are listed below [3] [4]:
| Target | Inhibitory Activity (IC50) | Clinical/Preclinical Relevance |
|---|---|---|
| FAK | 1.6 nM | Primary target; overexpressed in various tumors, crucial for cell adhesion, survival, and migration [5] [6]. |
| ALK | 16 nM | Primary target; key driver in ALK-positive NSCLC, ~10x more potent than crizotinib in enzymatic assays [1]. |
| Pyk2 | Information missing | Paralog of FAK; concurrent inhibition of FAK/Pyk2 may confer advantageous anti-cancer effects [6]. |
Preclinical studies suggest this compound's anti-tumor activity extends beyond ALK-positive NSCLC and can be enhanced in combination therapies.
Q1: What is the clinical status of this compound? this compound is an investigational drug that has successfully completed a Phase I clinical trial in China for advanced ALK-positive NSCLC [7] [1]. It has not yet received market approval from regulatory agencies.
Q2: How do I select a starting dose for in vivo studies? For in vivo efficacy studies, you can reference the clinical dose. The Phase I trial established a recommended dose of 600 mg QD [1]. A published in vivo study used a dose of 50 mg/kg administered intragastrically in mouse models [4]. It is crucial to conduct your own dose-finding and tolerability studies specific to your animal model.
Q3: What are the key pathways to investigate when using this compound? Given its targets, you should focus on signaling pathways related to both ALK and FAK.
For investigating this compound's mechanisms, you can follow the experimental workflow below to map its effects on key signaling pathways.
This diagram illustrates the key signaling pathways modulated by FAK inhibition, which you can use as a reference for your mechanistic studies.
The table below summarizes the key efficacy and safety data from the first-in-human phase 1 study for Conteltinib in ALK TKI-naïve patients [1] [2].
| Parameter | Result in ALK TKI-Naïve Patients |
|---|---|
| Recommended Phase 2 Dose | 600 mg, taken orally once daily (quaque die, QD) [1] [2] |
| Overall Response Rate (ORR) | 64.1% (25 out of 39 patients; 95% CI: 47.2–78.8) [1] [2] |
| Median Progression-Free Survival (PFS) | 15.9 months (95% CI: 9.26–23.3) [1] [2] |
| Median Duration of Response (DoR) | 15.0 months (95% CI: 9.06–25.8) [1] [2] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1] [2] |
| Grade ≥ 3 TRAEs | 14.1% of all patients (9 out of 64, including both TKI-naïve and pre-treated) [1] [2] |
| Dose-Limiting Toxicity (DLT) | One event was reported at the 600 mg dose [1] [2] |
| Maximum Tolerated Dose (MTD) | Not reached in the study [1] [2] |
The phase 1 study (NCT02695550) was a multicenter, open-label trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of this compound [1] [2].
This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1] [2].
Diagram: Mechanism of Action of ALK TKIs like this compound. The drug inhibits the activated ALK fusion protein, blocking downstream oncogenic signaling pathways. A key feature of second-generation inhibitors is their ability to overcome specific resistance mutations that emerge after first-generation TKI treatment [1] [2] [3].
1. How does this compound's efficacy compare to other second-generation ALK TKIs? While cross-trial comparisons should be interpreted with caution, this compound's median PFS of 15.9 months in TKI-naïve patients positions it as an active agent in this class [1] [2]. Other second-generation TKIs like Alectinib and Brigatinib have reported median PFS of over 24 months in their respective phase 3 trials, and the third-generation TKI Lorlatinib has shown a remarkable 5-year PFS rate of 60% in the CROWN trial [4] [5]. Direct comparative studies are needed to definitively establish its relative efficacy.
2. What is the clinical significance of this compound's activity against the G1202R mutation? The G1202R mutation is a common resistance mechanism that emerges following treatment with second-generation ALK TKIs like Alectinib and Ceritinib, and it is particularly difficult to target [3]. This compound's preclinical activity against G1202R suggests it could be a valuable therapeutic option for patients who have developed resistance to other second-generation agents, although clinical data in this specific setting is still emerging [1] [2].
3. What are the key laboratory parameters to monitor during this compound administration? Based on the safety profile, investigators should regularly monitor the following:
This compound (also known as CT-707) is a FAK inhibitor that has entered Phase III clinical trials [1]. It contains a 2,4-diaminopyrimidine core structure, which is common among small molecular FAK inhibitors [1].
The table below summarizes key information about FAK inhibitors in clinical trials:
| Inhibitor Name | Other Names | Clinical Trial Phase | Notes |
|---|---|---|---|
| This compound [1] | CT-707 [1] | Phase III [1] | A FAK inhibitor based on a 2,4-diaminopyrimidine structure [1]. |
| Defactinib [2] | VS-6063 [1] | Phase II [2] | Demonstrated antitumor activity in non-small cell lung cancer (NSCLC) [2]. |
| GSK2256098 [2] | Phase II [2] | Inhibits phosphorylation of FAK at the Y397 site [2]. | |
| BI-853520 [2] | Ifebemtinib [1] | Phase I [2] | Contains a 2,4-diaminopyrimidine core [1]. |
While specific data on this compound combinations is limited in the search results, the general rationale for combining FAK inhibitors with other therapies is well-established in scientific literature.
The following Graphviz diagram illustrates a generalized experimental workflow for evaluating a FAK inhibitor like this compound in combination therapy:
Experimental Workflow for FAK Inhibitor Combination Therapy
The search results I obtained lack the specific technical details you need. Here are precise suggestions for finding the required information:
| Category | Key Criteria |
|---|---|
| Primary Diagnosis | Histologically/cytologically confirmed, advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or NGS) [1] [2] |
| Prior Therapy | Allowed both ALK TKI-naïve and patients who had received crizotinib previously [1] [3] |
| Disease Status | At least one measurable lesion per response criteria [1] [2] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1] [2] |
| Organ Function | Adequate bone marrow, liver, and renal function [1] [2] -- Creatinine clearance ≥ 60 mL/min [1] [2] -- Left ventricular ejection fraction (LVEF) ≥ 50% [1] [2] | | Brain Metastases | Allowed if asymptomatic, or if symptomatic, must have been stable for > 4 weeks after treatment [1] [2] | | Key Exclusions | Myocardial infarction, severe/unstable angina, or congestive heart failure within 6 months prior to enrollment [1] [2] Uncontrolled nausea/vomiting/diarrhea (≥ Grade 1) [1] |
The clinical trial established different recommended Phase 2 doses based on prior treatment history [1] [2] [3]. The efficacy outcomes also differed between these two patient groups.
| Patient Population | Recommended Phase 2 Dose | Key Efficacy Outcomes (in the study) [1] [3] |
|---|
| ALK TKI-naïve | 600 mg, once daily (QD) [1] [3] | ORR: 64.1% Median PFS: 15.9 months | | Previously treated with Crizotinib | 300 mg, twice daily (BID) [1] [3] | ORR: 33.3% Median PFS: 6.73 months |
In the trial, safety was a primary endpoint and was rigorously assessed. Here is the methodology and the observed safety profile.
Safety Assessment Set (SS): Included all patients who received at least one dose of Conteltinib [4].
Assessment Tools: Safety was evaluated based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests, vital signs, ECG, and clinical observations. Investigators judged whether adverse events (AEs) were treatment-related [4].
Dose-Limiting Toxicity (DLT) Definition: AEs occurring in the first 28-day cycle that were attributed to this compound included [4]:
Observed Safety Profile: The table below lists the most common treatment-related adverse events (TRAEs) observed in the study [1] [3].
| Adverse Event | Incidence (n=64 patients) |
|---|---|
| Diarrhea | 71.9% |
| Elevated Serum Creatinine | 45.3% |
| Elevated Aspartate Aminotransferase (AST) | 39.1% |
| Nausea | 37.5% |
Most adverse events were manageable, with 14.1% of patients experiencing grade ≥3 TRAEs [1] [3]. The maximum tolerated dose (MTD) was not reached in the study [1] [2].
The following diagram summarizes the logical workflow for selecting eligible patients for this compound treatment, based on the phase 1 trial criteria.
| Feature | Conteltinib (CT-707) | Crizotinib |
|---|---|---|
| Generation | Second-generation ALK TKI [1] | First-generation ALK TKI [2] |
| Study Phase | Phase 1 [1] | Phase 3 (Pivotal trials) [2] |
| ALK TKI-Naïve Patients | ||
| ↑ Overall Response Rate (ORR) | 64.1% (25/39) [1] | ~60% (across multiple studies) [1] |
| ↑ Median PFS | 15.9 months [1] | 8-10 months [1] |
| ↑ Median DoR | 15.0 months [1] | Information missing |
| Post-Crizotinib Patients | ||
| ↑ ORR | 33.3% (7/21) [1] | N/A |
| ↑ Median PFS | 6.73 months [1] | N/A |
| Common TRAEs (Any Grade) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] | Visual disorders, diarrhea, nausea, edema [2] |
| Grade ≥3 TRAEs | 14.1% (9/64) [1] | Higher incidence than Alectinib per meta-analysis [2] |
For researchers, the methodology and scope of the available data are crucial:
The methodology from the key this compound study can be summarized as follows [1]:
The following diagram illustrates the core signaling pathway involved in ALK-positive NSCLC and the site of action for TKIs like this compound and Crizotinib.
The table below summarizes efficacy and safety data for Conteltinib and Alectinib from their respective studies. Please note that this is a cross-trial comparison, and differences in trial design and patient populations should be considered when interpreting the results.
| Aspect | This compound (CT-707) [1] | Alectinib [2] [3] |
|---|---|---|
| Phase of Trial | Phase I | Phase III (ALEX study) & Meta-analysis |
| ALK TKI-Naïve Patients | ||
| → Sample Size | n=39 | n=380 (in meta-analysis) [3] |
| → Overall Response Rate (ORR) | 64.1% | Higher than crizotinib (OR = 2.07) [3] |
| → Median Progression-Free Survival (PFS) | 15.9 months | Superior to crizotinib (HR = 0.34) [3] |
| Crizotinib-Pretreated Patients | ||
| → Sample Size | n=21 | Established as second-line treatment after crizotinib resistance [3] |
| → Overall Response Rate (ORR) | 33.3% | Information missing |
| → Median Progression-Free Survival (PFS) | 6.73 months | Information missing |
| Central Nervous System (CNS) Efficacy | Information missing | Associated with a lower risk of CNS progression compared to sequential crizotinib-alectinib [2] |
| Common Adverse Events | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] | Constipation, fatigue, swelling, rash, cough [4] |
| Grade ≥3 Adverse Events | 14.1% of patients [1] | Lower incidence than crizotinib [3] |
| Recommended Phase 2 Dose | 600 mg QD (TKI-naïve) / 300 mg BID (post-crizotinib) [1] | 600 mg twice daily [5] |
To aid in the understanding of the data's context, here are the methodologies from the pivotal clinical trials for each drug.
While a direct head-to-head comparison of their mechanisms is not available in the search results, both drugs are second-generation ALK tyrosine kinase inhibitors (TKIs) designed to overcome the limitations of first-generation drugs like Crizotinib [1] [3].
The following diagram illustrates the shared therapeutic pathway and potential resistance mechanisms associated with sequential ALK TKI treatment, based on the available literature.
Key insights on resistance from the search results include:
MYC or KRAS, also contribute to disease progression [6].For researchers and drug development professionals, the current data landscape suggests:
The table below summarizes the core characteristics of each drug based on clinical trial data.
| Feature | Conteltinib (CT-707) | Lorlatinib (Lorbrena) |
|---|---|---|
| Generation | Second-generation ALK TKI [1] [2] | Third-generation ALK TKI [3] [4] |
| Primary Target | ALK [1] [2] | ALK [3] [4] |
| Additional Targets | FAK, Pyk2 (less potent) [1] [2] [5] | Not specified in available data |
| Key Strength | Activity in ALK TKI-naïve and crizotinib-pre-treated patients [1] [2] | High efficacy against brain metastases; overcomes resistant mutations (e.g., G1202R) [4] [6] [7] |
| Recommended Phase 2 Dose | 600 mg QD (TKI-naïve); 300 mg BID (post-crizotinib) [1] [2] | 100 mg QD [3] [4] |
The following tables present key efficacy and safety outcomes from clinical trials. Note that cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.
| Efficacy Parameter | ALK TKI-Naïve Patients (n=39) | Post-Crizotinib Patients (n=21) |
|---|---|---|
| Overall Response Rate (ORR) | 64.1% (25/39) [1] [2] | 33.3% (7/21) [1] [2] |
| Median Progression-Free Survival (PFS) | 15.9 months [1] [2] | 6.73 months [1] [2] |
| Median Duration of Response (DoR) | 15.0 months [1] [2] | 6.60 months [1] [2] |
Safety Profile (n=64):
| Efficacy Parameter | Lorlatinib (First-Line) | Crizotinib (First-Line) |
|---|---|---|
| 12-month PFS Rate | 78% [3] | 39% [3] |
| 5-year PFS Rate | 60% [4] | 8% [4] |
| Objective Response Rate (ORR) | 76% [3] | 58% [3] |
| Intracranial Response in Measurable Brain Mets | 82% [3] | 23% [3] |
Safety Profile:
To aid in the evaluation of the data, here are the methodologies from the pivotal trials cited.
Understanding the distinct mechanisms and resistance profiles is crucial for drug development and sequencing strategies.
The diagram above illustrates the core mechanism and common resistance pathways. The key differentiators for each drug are:
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|
| ALK TKI-naïve | 64.1% (25/39; 95% CI, 47.2–78.8) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) | | Crizotinib-pretreated | 33.3% (7/21; 95% CI, 14.6–57.0) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) |
For a full interpretation of the data, it is essential to understand the design and methodology of the clinical trial that generated it.
This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1] [2]. Its mechanism can be visualized as follows:
In preclinical studies, this compound was about 10-fold more potent than crizotinib against ALK and was also able to inhibit various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L) [1] [2]. It also shows secondary inhibitory activity against FAK and PYK2, although with less potency than its inhibition of ALK [1].
A manageable safety profile was observed in the study [1] [3]:
The data indicates that this compound is an active agent in ALK-positive NSCLC:
The following data comes from a multicenter, open-label, first-in-human phase 1 study of Conteltinib (CT-707) in patients with advanced ALK-positive NSCLC [1] [2].
| Patient Population | Sample Size | Median Progression-Free Survival (PFS) | 95% Confidence Interval |
|---|---|---|---|
| ALK TKI-naïve | 39 patients | 15.9 months | 9.26 - 23.3 months |
| Crizotinib-pretreated | 21 patients | 6.73 months | 4.73 - 8.54 months |
The PFS data for this compound was generated under the following key experimental conditions [1] [2]:
To objectively compare this compound with other ALK inhibitors (like crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib), you would need to gather data from their respective pivotal trials. When making such comparisons, it is crucial to consider the following to ensure a fair assessment:
The following diagram illustrates a simplified treatment pathway involving first and second-generation ALK inhibitors, showing where this compound is intended to be used.
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| ALK TKI-naïve | 64.1% (25/39) [1] [2] | 15.0 months (95% CI, 9.06–25.8) [1] [2] | 15.9 months (95% CI, 9.26–23.3) [1] [2] |
| Crizotinib-pretreated | 33.3% (7/21) [1] [2] | 6.60 months (95% CI, 3.77–13.3) [1] [2] | 6.73 months (95% CI, 4.73–8.54) [1] [2] |
The data above was generated in a multicenter, open-label, first-in-human Phase 1 study (NCT02695550) [3] [2].
This compound is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its mechanism involves targeting key signaling pathways that drive cancer cell growth and survival.
Diagram: this compound's primary mechanism is inhibiting the ALK fusion protein, a key oncogenic driver. It also shows secondary inhibition of FAK/Pyk2, which may contribute to its anti-tumor activity [3] [2] [4].
For drug development professionals, placing this compound's performance in context is crucial:
The table below summarizes key quantitative data from clinical studies for Conteltinib and other second-generation ALK inhibitors. Note that cross-trial comparisons should be interpreted with caution due to differences in study designs and patient populations.
Table 1: Comparison of Second-Generation ALK Inhibitors in Advanced ALK+ NSCLC
| ALK Inhibitor | Patient Population | Study Phase | ORR (Objective Response Rate) | Median PFS (Progression-Free Survival) | Common TRAEs (Treatment-Related Adverse Events) |
|---|---|---|---|---|---|
| This compound (CT-707) [1] | ALK TKI-naïve | Phase 1 | 64.1% | 15.9 months | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%) |
| Crizotinib-pretreated | Phase 1 | 33.3% | 6.73 months | ||
| Alectinib [2] [3] | ALK TKI-naïve (Real-World) | Retrospective | 84.1% | 57.8 months (TTD*) | Similar overall safety profile; specific common TRAEs not quantified in this study. |
| Brigatinib [2] [3] | ALK TKI-naïve (Real-World) | Retrospective | 83.3% | 39.6 months (TTD*) | |
| Ceritinib [3] | ALK TKI-naïve | Phase 3 (ASCEND-4) | 72.7% | 16.6 months | Data not shown in available results. |
*TTD: Time to Treatment Discontinuation, a real-world efficacy metric.
The core data for this compound comes from its first-in-human Phase 1 clinical trial [1]. Here is the detailed methodology:
This compound is characterized as a potent, ATP-competitive second-generation ALK TKI [1]. Its mechanism and key differentiators are illustrated below:
As the diagram shows, this compound's profile has two notable features:
This compound is a promising second-generation ALK inhibitor with a unique multi-kinase profile. Preliminary Phase 1 data shows encouraging efficacy and a manageable safety profile in both ALK TKI-naïve and crizotinib-pretreated patients.
The following tables summarize the key efficacy and safety outcomes of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), as reported in a multicenter, open-label, first-in-human phase 1 study (NCT02695550) [1] [2].
Table 1: Efficacy of this compound by Prior Treatment Status
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|---|---|---|---|
| ALK TKI-naïve (39 patients) | 64.1% (25 of 39) [95% CI, 47.2–78.8] | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) |
| Crizotinib-pretreated (21 patients) | 33.3% (7 of 21) [95% CI, 14.6–57.0] | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) |
CI: Confidence Interval
Table 2: Most Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Overall Incidence (n=64) |
|---|---|
| Diarrhea | 46 (71.9%) |
| Elevated Serum Creatinine | 29 (45.3%) |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |
| Nausea | 24 (37.5%) |
| Any TRAE | 58 (90.6%) |
| Grade ≥ 3 TRAEs | 9 (14.1%) |
The clinical data was generated through the following study design and methodologies [1] [2]:
This compound is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical studies indicate it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1] [2].
Notably, this compound is also recognized as a pan-FAK (Focal Adhesion Kinase) inhibitor [3] [4]. It inhibits FAK and the related protein Pyk2, although with less potency than its inhibition of ALK [1]. The diagram below illustrates the key signaling pathways targeted by this compound.
The table below summarizes the tumor response and safety data for this compound from a phase 1 clinical trial in patients with advanced ALK-positive NSCLC [1].
| Parameter | ALK TKI-Naïve Patients | Crizotinib-Pretreated Patients |
|---|---|---|
| Number of Patients | 39 [1] | 21 [1] |
| Overall Response Rate (ORR) | 64.1% (25 of 39 patients) [1] | 33.3% (7 of 21 patients) [1] |
| Median Progression-Free Survival (PFS) | 15.9 months [1] | 6.73 months [1] |
| Median Duration of Response (DoR) | 15.0 months [1] | 6.60 months [1] |
| Recommended Phase 2 Dose | 600 mg once daily (QD) [1] | 300 mg twice daily (BID) [1] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1] | |
| Grade ≥ 3 TRAEs | 14.1% (9 of 64 total patients) experienced severe side effects [1] |
The data in the table above was generated under the following experimental conditions, as detailed in the phase 1 study [1]:
The following diagram illustrates the ALK signaling pathway and the mechanism by which this compound exerts its anti-tumor effects.
The search results confirm that This compound is a potent second-generation ALK inhibitor with promising efficacy and a manageable safety profile [1]. However, to create a comprehensive comparison guide you requested, the following steps are necessary:
The table below summarizes key efficacy and safety data for Conteltinib and other ALK inhibitors, compiled from clinical trials.
| Drug (Generation) | Study Phase / Type | Patient Population | ORR (%) | Median PFS (Months) | Common TRAEs (Incidence ≥ 30%) |
|---|---|---|---|---|---|
| This compound (2nd) | Phase 1 [1] [2] | ALK TKI-naïve | 64.1 | 15.9 | Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] |
| This compound (2nd) | Phase 1 [1] [2] | Crizotinib-pretreated | 33.3 | 6.73 | (Same as above) |
| Alectinib (2nd) | Phase 3 (ALEX) [3] | ALK TKI-naïve | 82.9 (Investigator-assessed) | 34.8 | Anemia (7.2% Gr≥3), Increased ALT (4.6% Gr≥3), Increased Blood Bilirubin (4.6% Gr≥3) [3] |
| Brigatinib (2nd) | Phase 2 (WILDERNESS, Neoadjuvant) [4] | Resectable, treatment-naïve | 83.3 (ORR) | 2-yr EFS: 70.1% | Data not fully reported in source |
| Lorlatinib (3rd) | Phase 3 (CROWN) [4] | ALK TKI-naïve | - | Increased with greater DepOR* | Data not fully reported in source |
*DepOR: Depth of Response. A post-hoc analysis of the CROWN trial showed that a greater depth of tumor shrinkage was associated with increased progression-free survival [4].
The primary data for this compound comes from a first-in-human, multicenter, single-arm, open-label Phase 1 study (NCT02695550) [1].
This compound's distinct profile involves its multi-kinase inhibitory activity, as illustrated below.
This multi-targeting capability, particularly the inhibition of Focal Adhesion Kinase (FAK), is a key differentiator for this compound [1] [5]. FAK is a non-receptor tyrosine kinase overexpressed in various tumors. It regulates signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for tumor cell proliferation, survival, migration, and metastasis [6] [5]. Targeting FAK may help overcome resistance to other therapies and suppress tumor metastasis.
When interpreting these results, please consider:
The table below summarizes the key efficacy and safety data for Conteltinib from the first-in-human Phase 1 study, alongside data for other ALK inhibitors for context [1] [2] [3].
Table 1: Efficacy and Safety of ALK Inhibitors in TKI-Naïve Advanced ALK+ NSCLC
| ALK Inhibitor (Generation) | Trial Name / Source | ORR (%) (95% CI) | Median PFS (Months) (95% CI) | Common TRAEs (Incidence) | Recommended Phase 2 Dose |
|---|---|---|---|---|---|
| This compound (2nd) | NCT02695550 (Phase 1) | 64.1 (47.2 - 78.8) | 15.9 (9.26 - 23.3) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] | 600 mg QD |
| Alectinib (2nd) | ALEX Study [4] | / | 25.7 [4] | Dysgeusia, myalgia, rash [4] | 600 mg BID |
| Brigatinib (2nd) | ALTA-1L & J-ALTA (Integrated) [5] | 79 (72 - 85) | 29.3 (23.9 - 44.7) | Increased CPK (31%), Hypertension (18%), Increased lipase (16%) [5] | 180 mg QD (with lead-in) |
| Lorlatinib (3rd) | Network Meta-Analysis [4] | / | Ranked most effective for PFS [4] | / | / |
Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; TRAEs: Treatment-Related Adverse Events; QD: Once Daily; BID: Twice Daily; CPK: Creatine Phosphokinase.
The key data on this compound were generated from a multicenter, open-label, single-arm Phase 1 study (NCT02695550). Here is a detailed breakdown of the experimental methodology [1]:
The workflow of this clinical study is summarized in the diagram below:
This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor.
The core mechanism of this compound and its place in the ALK signaling pathway can be visualized as follows:
For researchers and drug development professionals, the data on this compound suggests several key points:
The following tables summarize key efficacy and safety data from clinical trials for several ALK inhibitors in patients with advanced, ALK-positive NSCLC who had progressed on prior crizotinib therapy.
Table 1: Comparative Efficacy of ALK Inhibitors Post-Crizotinib
| ALK Inhibitor | Study Phase | Patient Population | ORR (%, [95% CI]) | Median PFS (Months, [95% CI]) | Median DoR (Months, [95% CI]) | Intracranial ORR* |
|---|---|---|---|---|---|---|
| Conteltinib [1] [2] | Phase 1 | Crizotinib-resistant (n=21) | 33.3% (14.6–57.0) | 6.73 (4.73–8.54) | 6.60 (3.77–13.3) | Information not available |
| Iruplinalkib [3] | Phase 2 | Crizotinib-resistant (n=146) | 69.9% (61.7–77.2) | 14.5 (11.7–20.0) | 13.2 (10.4–17.7) | 64% (measurable lesions) |
| Ceritinib [4] | Pooled Analysis (Phase I/II) | Crizotinib-resistant (External Control) | Data from indirect comparison | 8.3 (Control group) | Information not available | Information not available |
*ORR in patients with measurable intracranial lesions. Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; DoR, Duration of Response; CI, Confidence Interval.
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| ALK Inhibitor | Any Grade TRAEs | Grade ≥3 TRAEs | Most Common TRAEs (≥30% incidence) |
|---|---|---|---|
| This compound [1] | 90.6% | 14.1% | Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) |
| Iruplinalkib [3] | 93.2% | Information not specified | Elevated AST (43.2%), Elevated ALT (37.0%), Elevated Blood CPK (34.9%) |
| Crizotinib [5] [6] | High incidence | Information not specified | Vision disorders, Gastrointestinal events (nausea, diarrhea, vomiting) |
The key data for this compound is derived from a multicenter, single-arm, open-label, first-in-human Phase 1 study (NCT02695550) [1] [2].
This compound is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its mechanism can be visualized through its action on the key ALK-driven oncogenic signaling pathway.
The diagram above illustrates the signaling pathway driven by the EML4-ALK fusion protein, which is constitutively active and drives oncogenesis in a subset of NSCLC [7] [5]. This aberrant activation leads to downstream signaling through key pathways including PI3K-AKT-mTOR, JAK-STAT, and RAS-MEK-ERK, which collectively promote cancer cell survival and proliferation [1] [6].
This compound's Molecular Mechanism: this compound acts by competitively binding to the ATP-binding site on the ALK kinase domain. This binding inhibits the phosphorylation and activation of ALK, thereby blocking the entire downstream oncogenic signaling cascade and leading to the death of ALK-dependent cancer cells [1]. Preclinical data also indicates that this compound can inhibit various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].
| Aspect | Conteltinib (CT-707) | Crizotinib |
|---|---|---|
| Generation & Type | Second-generation ALK TKI [1] [2] | First-generation ALK TKI [1] [2] |
| Preclinical Potency (Enzymatic Assay) | Approximately 10-fold more potent than Crizotinib against ALK [1] [2] | Baseline for comparison [1] [2] |
| Key Resistance Mutations Targeted | L1196M, G1202R, F1174L, G1269S, R1275Q [1] [2] | Information not available in search results |
| Efficacy in ALK TKI-naïve Patients| ORR: 64.1% Median PFS: 15.9 months [1] [2] | ~60% ORR, Median PFS: 8-10 months (from historical data) [1] [2] | | Efficacy in Crizotinib-pretreated Patients| ORR: 33.3% Median PFS: 6.73 months [1] [2] | Patients have developed resistance [1] [2] | | Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] [2] | Information not available in search results |
The data presented above comes from a first-in-human, multicenter, phase 1 clinical trial (NCT02695550) [1] [2].
The following diagram illustrates the therapeutic challenge of Crizotinib resistance and how second-generation inhibitors like this compound are designed to overcome it.
The search results indicate that Crizotinib resistance often develops due to mutations in the ALK tyrosine kinase domain (such as L1196M and G1202R). This compound, with its higher potency and ability to target these specific mutations, is designed to overcome this resistance, as shown by the clinical activity in Crizotinib-pretreated patients [1] [2].
The following table summarizes key findings from a phase 1 clinical trial of this compound in patients with advanced ALK-positive NSCLC [1].
| Aspect | Findings from Phase 1 Trial |
|---|---|
| General Efficacy | In ALK TKI-naïve patients (n=39): ORR was 64.1%; median PFS was 15.9 months [1]. |
| CNS Efficacy Data | The study did not report specific results on efficacy against brain metastases (intracranial response) in the published abstract [1]. |
| Dosing | Recommended Phase 2 dose: 600 mg QD for TKI-naïve patients; 300 mg BID for crizotinib-pre-treated patients [1]. |
| Preclinical Rationale | Demonstrates potent activity against ALK and several crizotinib-resistant mutations (L1196M, G1202R, etc.) in preclinical models [1]. Also inhibits FAK and Pyk2, which may influence cancer cell migration and survival [1] [2]. |
For a complete comparison, it is important to know that next-generation ALK TKIs are characterized by their improved CNS penetration. The table below lists the documented CNS activity of other agents in this class, which serves as a benchmark for evaluation [1].
| ALK Inhibor (Generation) | Documented CNS Activity |
|---|---|
| Alectinib (2nd) | High CNS penetration; proven efficacy in controlling and preventing brain metastases. |
| Brigatinib (2nd) | High intracranial response rates; effective against brain metastases. |
| Lorlatinib (3rd) | High CNS penetration; designed to cross BBB; effective against CNS metastases and resistant disease. |
To help you design or interpret studies on CNS efficacy, here are common and critical experimental methodologies used in the field [3].
This compound's primary mechanism is the inhibition of the ALK kinase. The following diagram illustrates the core ALK signaling pathway and the points of inhibition.